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  • Product: 3-(Piperidin-4-ylmethoxy)pyridine
  • CAS: 933758-81-7

Core Science & Biosynthesis

Foundational

Unveiling the Mechanism of Action of 3-(Piperidin-4-ylmethoxy)pyridine Derivatives: A Technical Guide to LSD1 Inhibition

Executive Summary In the landscape of epigenetic drug discovery, targeting histone methylation has emerged as a critical strategy for oncology. Among the most promising chemotypes are 3-(piperidin-4-ylmethoxy)pyridine de...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of epigenetic drug discovery, targeting histone methylation has emerged as a critical strategy for oncology. Among the most promising chemotypes are 3-(piperidin-4-ylmethoxy)pyridine derivatives, which have been identified as highly potent, reversible, and selective inhibitors of Lysine-Specific Demethylase 1 (LSD1) ()[1]. This whitepaper dissects the molecular mechanics, structure-activity relationships (SAR), and validation protocols for this compound class, providing a comprehensive framework for drug development professionals.

The Epigenetic Target: LSD1 and Histone Demethylation

LSD1 (KDM1A) is a flavin adenine dinucleotide (FAD)-dependent amine oxidase responsible for demethylating mono- and di-methylated lysine 4 on histone H3 (H3K4me1/2) ()[1]. Because H3K4 methylation is a universal epigenetic mark for active gene transcription, LSD1 overexpression in malignancies (such as leukemia and solid tumors) leads to the aberrant silencing of tumor suppressor genes. Inhibiting LSD1 restores H3K4me2 levels, thereby reactivating these critical genes and halting cancer cell proliferation ()[2].

Core Mechanism of Action: Molecular Binding Dynamics

The 3-(piperidin-4-ylmethoxy)pyridine scaffold operates as a competitive inhibitor against the dimethylated H3K4 substrate. The ingenuity of this scaffold lies in its precise exploitation of the LSD1 active site topography ()[3]:

  • The Piperidine Pharmacophore: At physiological pH (~7.4), the secondary amine of the piperidine ring is protonated. This positive charge acts as a critical anchor, forming a robust electrostatic salt-bridge and hydrogen bond with the carboxylate side chain of Asp555 deep within the LSD1 catalytic pocket ()[3].

  • The Pyridine Core: Unlike simple benzene rings, the nitrogen-containing pyridine core engages in favorable electrostatic and hydrophobic interactions with the flavin ring of the FAD cofactor and the adjacent Tyr761 residue ()[4].

  • Selectivity Mechanism: LSD1 shares structural homology with Monoamine Oxidases A and B (MAO-A/B). However, the bulky extended conformation of the 3-(piperidin-4-ylmethoxy)pyridine derivatives sterically clashes with the narrower active sites of MAO-A/B, conferring a >160-fold selectivity for LSD1, effectively mitigating off-target central nervous system (CNS) liabilities ()[1].

LSD1_Pathway H3K4me2 H3K4me2 (Active Transcription) LSD1 LSD1 / FAD Catalytic Complex H3K4me2->LSD1 Substrate Binding H3K4me0 H3K4me0 (Repressed Transcription) LSD1->H3K4me0 FAD-dependent Demethylation Inhibitor 3-(Piperidin-4-ylmethoxy)pyridine (Competitive Inhibitor) Inhibitor->LSD1 Binds Asp555 & FAD Blocks Substrate

Mechanism of LSD1 inhibition by 3-(piperidin-4-ylmethoxy)pyridine derivatives.

Structure-Activity Relationship (SAR) Dynamics

As an Application Scientist, analyzing the SAR is paramount to understanding why specific structural moieties are non-negotiable. The data below synthesizes the findings from foundational optimization campaigns ()[1][4].

Table 1: SAR Optimization of the Core Scaffold
Compound ModificationStructural FeatureLSD1 KiRationale for Activity Shift
Lead Scaffold 3-(piperidin-4-ylmethoxy)pyridine29 nMOptimal fit: Pyridine interacts with FAD/Tyr761; Piperidine binds Asp555.
Core Replacement Benzene core (replaces pyridine)4,900 nM~170-fold loss in potency due to missing electrostatic interaction with FAD.
Ring Contraction Piperidin-3-yl (replaces 4-yl)650 nMSuboptimal vector geometry weakens the Asp555 hydrogen bond.
Linker Alteration -NH- linker (replaces -O-)1,200 nMAltered conformational flexibility and electronic distribution disrupts binding.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the evaluation of 3-(piperidin-4-ylmethoxy)pyridine derivatives must follow a self-validating workflow. The biochemical assay establishes intrinsic potency, while the cellular assay confirms membrane permeability and functional target engagement.

Workflow A 1. Compound Synthesis Suzuki Coupling & Deprotection B 2. Biochemical Assay Amplex Red Enzyme Kinetics (Ki) A->B C 3. Selectivity Screening Counter-screen vs MAO-A/B B->C D 4. Cellular Target Engagement Western Blot (H3K4me2 Accumulation) C->D

Sequential validation workflow for LSD1 inhibitor drug development.

Protocol A: LSD1 Enzyme Kinetics (Biochemical Validation)

Causality Insight: LSD1 demethylation produces hydrogen peroxide (H2O2) as a byproduct. We utilize a horseradish peroxidase (HRP)-coupled Amplex Red assay because it provides a highly sensitive, continuous fluorescent readout of H2O2 production, allowing for precise Ki determination ()[1].

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES, pH 7.5, 50 mM KCl, 0.1 mM EDTA, 0.01% Brij-35).

  • Enzyme/Inhibitor Pre-incubation: Incubate recombinant human LSD1 (target concentration ~10 nM) with varying concentrations of the pyridine derivative (0.1 nM to 10 µM) for 30 minutes at room temperature. Note: Pre-incubation is critical to allow the reversible equilibrium to establish.

  • Reaction Initiation: Add a master mix containing the di-methylated H3K4 peptide substrate (e.g., ARTK(Me2)QTARKC), 50 µM Amplex Red, and 1 U/mL HRP.

  • Kinetic Measurement: Monitor fluorescence (Excitation: 530 nm / Emission: 590 nm) continuously for 30 minutes.

  • Data Analysis: Plot initial velocities (V0) against substrate concentration. Use Lineweaver-Burk plots to confirm the competitive inhibition mechanism (Vmax remains constant, Km increases).

Protocol B: Cellular Target Engagement (Functional Validation)

Causality Insight: Biochemical potency does not guarantee cellular efficacy due to potential membrane impermeability. By measuring the accumulation of H3K4me2 in treated cells via Western blot, we validate that the compound successfully navigates the cytoplasm, enters the nucleus, and inhibits LSD1 in situ ()[2].

  • Cell Culture & Treatment: Seed target cells (e.g., MGC-803 gastric cancer cells or THP-1 leukemia cells) in 6-well plates. Treat with the inhibitor at 0.5x, 1x, and 5x the cellular IC50 for 48-72 hours.

  • Histone Extraction: Standard RIPA lysis often fails to solubilize chromatin-bound proteins effectively. Perform an acid extraction using 0.2 N HCl overnight at 4°C to selectively precipitate highly basic histone proteins.

  • Immunoblotting: Resolve 10 µg of histone extract on a 15% SDS-PAGE gel. Transfer to a PVDF membrane.

  • Probing: Block with 5% BSA. Probe with primary antibodies against H3K4me2 (target mark) and total Histone H3 (loading control).

  • Quantification: Detect via chemiluminescence. A successful target engagement is validated by a dose-dependent increase in the H3K4me2 / Total H3 band intensity ratio ()[2].

Conclusion

The 3-(piperidin-4-ylmethoxy)pyridine class represents a masterclass in structure-based drug design. By meticulously mapping the electrostatic requirements of the LSD1 catalytic pocket, researchers have bypassed the limitations of irreversible, non-selective MAO inhibitors. Moving forward, optimizing the pharmacokinetic profiles of these reversible inhibitors will be the final hurdle before broad clinical translation in oncology.

References

  • Wu, F., Zhou, C., Yao, Y., Wei, L., Feng, Z., Deng, L., & Song, Y. (2015). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry, 58(23), 9228–9237.[Link]

  • Wang, S., Li, Z.-R., Suo, F.-Z., Yuan, X.-H., Yu, B., & Liu, H.-M. (2024). Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies. Molecules, 29(2), 553.[Link]

  • Li, Z., Ding, L., Li, Z., Wang, Z., Suo, F., Shen, D., ... & Liu, H. (2017). Discovery of[1,2,3]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 8(4), 384–389.[Link]

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Exploratory

The Emerging Therapeutic Potential of 3-(Piperidin-4-ylmethoxy)pyridine Derivatives as Potent LSD1 Inhibitors: A Technical Guide

This guide provides an in-depth technical exploration of the in vitro biological activity of compounds centered around a 3-(piperidin-4-ylmethoxy)pyridine core. The primary focus is on their potent and selective inhibiti...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical exploration of the in vitro biological activity of compounds centered around a 3-(piperidin-4-ylmethoxy)pyridine core. The primary focus is on their potent and selective inhibition of Lysine Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in various cancers. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology and epigenetic research.

Introduction: The Rationale for Targeting LSD1 with 3-(Piperidin-4-ylmethoxy)pyridine Analogs

Post-translational modifications of histones are critical in regulating gene expression, and their dysregulation is a hallmark of many diseases, including cancer.[1][2] Methylation of histone H3 at lysine 4 (H3K4) is generally associated with active gene transcription.[1][2] The enzyme Lysine Specific Demethylase 1 (LSD1), also known as KDM1A, plays a crucial role in maintaining the balance of H3K4 methylation.[1][2] LSD1 is overexpressed in a variety of cancers, making it a compelling therapeutic target.[1][2]

The 3-(piperidin-4-ylmethoxy)pyridine scaffold has emerged as a promising chemotype for the development of potent and selective LSD1 inhibitors.[1][2] This guide will dissect the synthesis, mechanism of action, and cellular effects of this class of compounds, providing a comprehensive overview of their preclinical in vitro activity.

Synthesis of 3-(Piperidin-4-ylmethoxy)pyridine Containing LSD1 Inhibitors

A general and robust synthetic route has been established for the creation of a library of 3-(piperidin-4-ylmethoxy)pyridine derivatives. The core synthesis strategy involves a multi-step process, which is outlined below.

General Synthetic Scheme

The synthesis typically commences with a Mitsunobu reaction between a suitably substituted pyridin-3-ol and a BOC-protected 4-(hydroxymethyl)piperidine to introduce the key piperidin-4-ylmethoxy side chain.[1][2] This is followed by sequential Suzuki coupling reactions to introduce diversity at other positions of the pyridine ring. The final step involves the deprotection of the BOC group to yield the target compounds.[1][2]

Synthesis_Workflow A 5-bromo-6-chloropyridin-3-ol C Mitsunobu Reaction A->C B BOC-protected 4-(hydroxymethyl)piperidine B->C D BOC-protected intermediate C->D F Suzuki Coupling 1 D->F E R5-Boronic Acid/Ester E->F G R5-substituted intermediate F->G I Suzuki Coupling 2 G->I H R6-Boronic Acid/Ester H->I J Fully substituted, BOC-protected precursor I->J K Deprotection (e.g., TFA) J->K L Final 3-(piperidin-4-ylmethoxy)pyridine LSD1 Inhibitor K->L

General synthetic workflow for 3-(piperidin-4-ylmethoxy)pyridine LSD1 inhibitors.

In Vitro Enzymatic Activity and Mechanism of Action

The inhibitory potential of 3-(piperidin-4-ylmethoxy)pyridine derivatives against LSD1 is typically assessed using a horseradish peroxidase (HRP)-coupled enzyme assay. This assay measures the production of hydrogen peroxide, a byproduct of the LSD1-catalyzed demethylation reaction.

LSD1 Inhibition Assay Protocol
  • Enzyme and Substrate Preparation : Recombinant human LSD1 and a dimethylated H3K4 peptide substrate (e.g., ARTK(Me2)QTARKSTGGKAPRKQKA) are prepared in an appropriate assay buffer.[1]

  • Compound Dilution : The test compounds are serially diluted to a range of concentrations.

  • Reaction Initiation : The enzymatic reaction is initiated by mixing the LSD1 enzyme, the H3K4 peptide substrate, and the test compound.

  • Detection : After a defined incubation period, a detection reagent containing HRP and a suitable substrate (e.g., Amplex Red) is added. The fluorescence generated is proportional to the amount of hydrogen peroxide produced, and thus to the LSD1 activity.

  • Data Analysis : The half-maximal inhibitory concentration (IC50) values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The inhibition constant (Ki) can be subsequently calculated.

Potency and Structure-Activity Relationship (SAR)

A number of compounds from this series have demonstrated potent inhibition of LSD1, with Ki values extending into the nanomolar range.[1][2]

CompoundR5R6LSD1 Ki (μM)
5 HPhenyl2.3[2]
13 H4-Fluorophenyl0.22[2]
17 Phenyl4-Fluorophenyl0.029[1]
41 HPhenyl (Benzene core)4.9[1][2]
42 HPhenyl (Piperidin-3-yl)0.65[1][2]
43 HPhenyl (-NH- linker)1.2[1][2]

Table 1: Structure-Activity Relationship of selected 3-(piperidin-4-ylmethoxy)pyridine derivatives as LSD1 inhibitors.

The SAR studies have revealed several key insights:

  • The pyridine core is crucial for potent activity, as replacing it with a benzene ring leads to a significant loss of potency (compound 41).[1][2]

  • The piperidin-4-ylmethoxy moiety is preferred over the piperidin-3-yl substituent (compound 42).[1][2]

  • An ether linkage between the piperidine and pyridine rings is optimal, as substitution with an amine linkage reduces activity (compound 43).[1][2]

  • Substitutions at the 6-position of the pyridine ring can significantly enhance potency, with a 4-fluorophenyl group being particularly favorable (compound 13).[2]

Mechanism of Inhibition

Enzyme kinetics studies have been performed to elucidate the mechanism of action of these inhibitors. These studies indicate that the 3-(piperidin-4-ylmethoxy)pyridine derivatives act as competitive inhibitors with respect to the dimethylated H3K4 peptide substrate.[1][2] This suggests that these compounds bind to the active site of LSD1, directly competing with the natural substrate.

Inhibition_Mechanism cluster_0 Normal Enzymatic Reaction cluster_1 Competitive Inhibition LSD1 LSD1 Enzyme Product Monomethylated H3K4 + Formaldehyde LSD1->Product Binds H3K4 Dimethylated H3K4 (Substrate) H3K4->LSD1 LSD1_inhibited LSD1 Enzyme No_Product No Reaction LSD1_inhibited->No_Product Blocked Inhibitor 3-(Piperidin-4-ylmethoxy)pyridine Derivative Inhibitor->LSD1_inhibited Binds to Active Site

Competitive inhibition mechanism of 3-(piperidin-4-ylmethoxy)pyridine derivatives.

Selectivity Profile

To be considered a viable therapeutic candidate, an inhibitor must demonstrate selectivity for its intended target over other related enzymes. LSD1 is a member of the FAD-dependent monoamine oxidase family, which also includes monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[1]

MAO-A and MAO-B Inhibition Assays

The selectivity of the 3-(piperidin-4-ylmethoxy)pyridine derivatives is typically evaluated using commercially available recombinant human MAO-A and MAO-B enzymes. The inhibitory activity is measured using a chemiluminescent assay.

Selectivity Data

The representative compounds from this series have shown excellent selectivity for LSD1 over both MAO-A and MAO-B.[1][2]

CompoundLSD1 Ki (μM)MAO-A Ki (μM)MAO-B Ki (μM)Selectivity (LSD1 vs MAO-A)Selectivity (LSD1 vs MAO-B)
5 2.3> 509.7> 21x4.2x
16 0.051> 5018.7> 980x366x
17 0.029> 5011.2> 1724x386x
22 0.062> 50> 50> 806x> 806x

Table 2: Selectivity of 3-(piperidin-4-ylmethoxy)pyridine derivatives against MAO-A and MAO-B.[1]

These data demonstrate that potent LSD1 inhibitors from this chemical series exhibit a high degree of selectivity, which is a desirable characteristic for minimizing off-target effects.

In Vitro Cellular Activity

The ultimate validation of an enzyme inhibitor's potential lies in its ability to exert a biological effect in a cellular context. The 3-(piperidin-4-ylmethoxy)pyridine derivatives have been evaluated for their effects on cellular H3K4 methylation levels and their anti-proliferative activity in cancer cell lines.

Cellular H3K4 Methylation Assay

The ability of these compounds to inhibit LSD1 in cells is confirmed by measuring the levels of dimethylated H3K4 (H3K4me2) using techniques such as Western blotting or immunofluorescence. Treatment of cancer cells with potent LSD1 inhibitors from this series leads to an increase in global H3K4me2 levels, consistent with the inhibition of LSD1's demethylase activity.[1]

Anti-proliferative Activity

The anti-proliferative effects of these compounds are assessed in a panel of cancer cell lines, particularly those known to be sensitive to LSD1 inhibition, such as leukemia and various solid tumors. Cell viability assays (e.g., MTT or CellTiter-Glo) are used to determine the half-maximal effective concentration (EC50) for cell growth inhibition.

Potent LSD1 inhibitors from the 3-(piperidin-4-ylmethoxy)pyridine series have demonstrated strong anti-proliferative activity against several cancer cell lines, with EC50 values in the sub-micromolar to nanomolar range.[1][3] Importantly, these compounds have shown negligible effects on the proliferation of normal cells, indicating a potential therapeutic window.[1][2]

Conclusion and Future Directions

The 3-(piperidin-4-ylmethoxy)pyridine scaffold represents a highly promising starting point for the development of novel anticancer therapeutics targeting LSD1. The compounds from this series have demonstrated potent and selective inhibition of LSD1 in enzymatic assays, a clear mechanism of action, and encouraging anti-proliferative activity in cancer cell lines.

Future research in this area will likely focus on:

  • Further optimization of the scaffold to improve potency, selectivity, and pharmacokinetic properties.

  • In-depth investigation of the downstream gene expression changes induced by these inhibitors.

  • Evaluation of the in vivo efficacy of lead compounds in preclinical cancer models.

This technical guide provides a solid foundation for understanding the in vitro biological activity of this important class of LSD1 inhibitors, and it is anticipated that continued research will further elucidate their therapeutic potential.

References

  • Wu, F., et al. (2015). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry, 58(23), 9415–9428. [Link]

  • Wu, F., et al. (2015). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PMC. [Link]

  • Zhang, Y., et al. (2022). Synthesis and biological evaluation of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives as novel PI3Kδ inhibitors. Chinese Chemical Letters, 33(7), 3535-3539. [Link]

  • American Chemical Society. (2015). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry. [Link]

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Foundational

pharmacokinetic profiling of 3-(Piperidin-4-ylmethoxy)pyridine

Preclinical Pharmacokinetic Profiling of 3-(Piperidin-4-ylmethoxy)pyridine: A Methodological Whitepaper As a Senior Application Scientist in preclinical drug development, I approach the pharmacokinetic (PK) profiling of...

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Author: BenchChem Technical Support Team. Date: April 2026

Preclinical Pharmacokinetic Profiling of 3-(Piperidin-4-ylmethoxy)pyridine: A Methodological Whitepaper

As a Senior Application Scientist in preclinical drug development, I approach the pharmacokinetic (PK) profiling of novel chemical entities not as a checklist, but as a predictive science governed by physicochemical properties. The compound 3-(Piperidin-4-ylmethoxy)pyridine (CAS: 933758-81-7) serves as an excellent model for basic amine profiling. Structurally, it consists of a basic piperidine ring linked via a methoxy ether to a pyridine ring. With a molecular weight of 192.26 g/mol and a LogP of ~1.79[1], its basicity dictates a specific set of ADME (Absorption, Distribution, Metabolism, and Excretion) behaviors.

This whitepaper outlines the definitive, self-validating methodologies required to accurately profile this compound, explaining the causality behind every experimental design choice.

Structural Rationale and Predictive ADME Kinetics

Before initiating wet-lab experiments, we must establish a predictive pharmacokinetic framework based on the compound's structure. The piperidine nitrogen is a strong base (pKa ~9.5), meaning it will be almost entirely protonated at physiological pH (7.4).

  • Volume of Distribution (Vdss): Basic drugs characteristically exhibit a large steady-state volume of distribution[2]. The protonated cationic center of the piperidine ring has a high affinity for acidic membrane phospholipids in tissues. Furthermore, basic amines are subject to ion-trapping within acidic intracellular compartments, such as lysosomes[2]. Therefore, we predict a Vdss significantly exceeding total body water (>0.6 L/kg in rats)[3].

  • Clearance Mechanisms: Given its moderate lipophilicity and lack of immediate Phase II conjugation sites (e.g., phenols or carboxylic acids), clearance will likely be driven by Phase I hepatic metabolism—specifically CYP450-mediated N-oxidation or C-hydroxylation of the piperidine and pyridine rings.

Bioanalytical Method Development (LC-MS/MS)

To quantify 3-(Piperidin-4-ylmethoxy)pyridine in biological matrices, a highly sensitive LC-MS/MS method must be developed and validated strictly according to FDA and ICH M10 Bioanalytical Method Validation guidelines[4][5].

Field-Proven Insight: Basic amines are notorious for peak tailing on standard silica-based columns due to secondary interactions with residual free silanol groups. Furthermore, they frequently suffer from non-specific binding to glass surfaces.

Step-by-Step Bioanalytical Protocol
  • Sample Preparation (Protein Precipitation): Transfer 50 µL of rat plasma into a low-bind polypropylene tube (to prevent non-specific surface binding). Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid and a Stable-Isotope Labeled Internal Standard (SIL-IS).

    • Causality: The 0.1% formic acid serves a dual purpose: it enhances the denaturation of plasma proteins and ensures the basic amine remains fully protonated, preventing analyte loss during precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the denatured proteins. Transfer the supernatant to a polypropylene autosampler vial.

  • Chromatographic Separation: Inject 5 µL onto an end-capped, polar-embedded C18 column (e.g., Waters XSelect CSH). Run a gradient mobile phase of Water/Acetonitrile with 0.1% formic acid.

    • Causality: The charged surface hybrid (CSH) technology or end-capping prevents the protonated piperidine from interacting with silanols, ensuring sharp, symmetrical peaks.

  • Mass Spectrometry: Operate in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

LCMS_Workflow Sample Plasma Sample + SIL-IS Prep Protein Precipitation (Cold ACN + 0.1% FA) Sample->Prep Centrifuge Centrifugation (Denature & Separate) Prep->Centrifuge LC LC Separation (End-capped C18) Centrifuge->LC MS ESI+ MS/MS (MRM Mode) LC->MS Data Data Analysis (FDA/ICH M10 Validated) MS->Data

LC-MS/MS bioanalytical workflow demonstrating self-validating sample preparation and quantification.

Table 1: Target LC-MS/MS Validation Parameters (FDA/ICH M10 Compliant)

ParameterAcceptance CriteriaRationale for 3-(Piperidin-4-ylmethoxy)pyridine
Linearity R² ≥ 0.991 to 1000 ng/mL range captures both Cmax and terminal elimination phases.
LLOQ Precision ≤ 20% CV1 ng/mL required to accurately map the extensive tissue distribution phase.
Intra/Inter-day Precision CV ≤ 15%Ensures reproducibility across multiple analytical batches[6].
Matrix Effect IS-normalized MF ~ 1.0Assesses ion suppression from endogenous phospholipids in plasma.

In Vitro ADME Profiling: The Self-Validating System

Before moving to live animal models, we must establish baseline metabolic stability and protein binding.

Plasma Protein Binding (Equilibrium Dialysis)
  • Spike rat plasma with 1 µM of the compound.

  • Dialyze against phosphate-buffered saline (pH 7.4) at 37°C for 6 hours using a rapid equilibrium dialysis (RED) device (8 kDa MWCO).

  • Self-Validating Step: Run a parallel recovery control well (buffer vs. buffer) to calculate mass balance.

    • Causality: Basic lipophilic amines often stick to the dialysis membrane. If the mass balance recovery falls below 80%, the data is invalid, and the protocol must pivot to ultracentrifugation to determine the fraction unbound (fu).

In Vivo Pharmacokinetic Profiling (Rat Model)

To determine absolute bioavailability (F%) and systemic clearance, a crossover or parallel study utilizing both Intravenous (IV) and Oral (PO) administration is required.

In Vivo Experimental Protocol
  • Subjects: Male Sprague-Dawley rats, fasted overnight (n=3 per route).

  • IV Administration (1 mg/kg): Formulate in 5% DMSO, 10% Solutol HS15, and 85% Saline. Administer via tail vein as a slow bolus over 60 seconds.

    • Causality: Basic amines can cause localized phlebitis or precipitate in the blood if injected too rapidly. The Solutol acts as a surfactant to keep the compound in solution.

  • PO Administration (5 mg/kg): Formulate in 0.5% Methylcellulose/0.1% Tween 80. Administer via oral gavage.

  • Blood Sampling: Draw 150 µL of blood via a surgically implanted jugular vein catheter at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Anticoagulant Selection: Collect blood exclusively in K2EDTA tubes.

    • Causality: Heparin, an alternative anticoagulant, is highly negatively charged and can bind to cationic basic drugs, artificially altering the free fraction and subsequent LC-MS/MS recovery. EDTA chelates calcium without binding the drug.

PK_Model PO Oral Dosing (PO) Gut Gastrointestinal Tract PO->Gut Absorption (Ka) IV Intravenous Dosing (IV) Central Central Compartment (Plasma, V1) IV->Central Bolus Gut->Central First-Pass Peripheral Peripheral Compartment (Tissue, V2) Central->Peripheral K12 Clearance Hepatic/Renal Clearance Central->Clearance Kel (Elimination) Peripheral->Central K21

Two-compartment pharmacokinetic model illustrating distribution and elimination pathways.

Data Synthesis and Interpretation

Following LC-MS/MS quantification, Non-Compartmental Analysis (NCA) is performed to derive the core PK parameters. The relationship between these parameters is mathematically absolute: Half-life (t1/2) is a dependent variable dictated entirely by the Volume of Distribution (Vdss) and Clearance (CL) via the equation: t1/2 = 0.693 × (Vdss / CL) [7].

Table 2: Predicted Pharmacokinetic Parameters for 3-(Piperidin-4-ylmethoxy)pyridine

PK ParameterDescriptionPredicted Profile for Basic Amine
Clearance (CL) Volume of plasma cleared per unit time[3].Moderate to High (Hepatic CYP metabolism).
Volume of Distribution (Vdss) Propensity to leave plasma and enter tissue[7].High (> 2.0 L/kg) due to phospholipid binding[2].
Half-Life (t1/2) Time for plasma concentration to drop by 50%[7].Moderate (Extended by high Vdss, shortened by CL).
Bioavailability (F%) Proportion of oral dose reaching systemic circulation.Moderate (Subject to potential hepatic first-pass effect).

By adhering to these self-validating protocols, researchers can ensure that the pharmacokinetic data generated for 3-(Piperidin-4-ylmethoxy)pyridine is not only highly accurate but fully defensible in downstream regulatory submissions.

References

  • "3-(piperidin-4-ylmethoxy)pyridine | CAS#:933758-81-7" - Chemsrc. URL:[Link]

  • "Quantitative Structure - Pharmacokinetics Relationships Analysis of Basic Drugs: Volume of Distribution" - Semantic Scholar. URL:[Link]

  • "Bioanalytical Method Validation - Guidance for Industry" - FDA. URL:[Link]

  • "Designing LCMS Studies with the FDA in Mind from the Start" - Agilex Biolabs. URL:[Link]

  • "Volume of Distribution" - StatPearls - NCBI Bookshelf. URL:[Link]

  • "Pharmacokinetics - Part One" - LITFL. URL: [Link]

  • "Bioanalytical Method Validation" - GMP Compliance. URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to Receptor Binding Affinity Studies of 3-(Piperidin-4-ylmethoxy)pyridine

For Distribution to Researchers, Scientists, and Drug Development Professionals Abstract The 3-(piperidin-4-ylmethoxy)pyridine scaffold has emerged as a privileged structure in medicinal chemistry, notably as a core comp...

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Author: BenchChem Technical Support Team. Date: April 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-(piperidin-4-ylmethoxy)pyridine scaffold has emerged as a privileged structure in medicinal chemistry, notably as a core component of potent inhibitors targeting Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in various cancers.[1][2][3] Understanding the binding affinity and selectivity of compounds derived from this scaffold is paramount for advancing drug discovery efforts. This guide provides a comprehensive, in-depth technical framework for conducting receptor binding affinity studies of 3-(piperidin-4-ylmethoxy)pyridine derivatives. We will delve into the causality behind experimental choices, present detailed, self-validating protocols for both the primary target (LSD1) and potential off-targets, and explore the synergistic role of computational modeling in elucidating binding mechanisms.

Introduction: The Significance of the 3-(Piperidin-4-ylmethoxy)pyridine Scaffold

The 3-(piperidin-4-ylmethoxy)pyridine moiety is a key pharmacophore in a class of compounds that have demonstrated potent inhibitory activity against Lysine-Specific Demethylase 1 (LSD1).[1][2] LSD1, a flavin adenine dinucleotide (FAD)-dependent enzyme, plays a crucial role in transcriptional regulation by demethylating mono- and di-methylated lysine residues on histone and non-histone proteins.[4] Its overexpression has been linked to the progression of various cancers, making it a compelling therapeutic target.[3][4]

Derivatives of 3-(piperidin-4-ylmethoxy)pyridine have been shown to be potent, with Ki values as low as 29 nM for LSD1.[1][2] These compounds have also exhibited high selectivity against related monoamine oxidases (MAO-A and MAO-B).[1][2] However, a comprehensive understanding of their binding profile requires investigation into potential off-target interactions, such as with nicotinic and adenosine receptors, as has been suggested for similar pyridine-containing structures.[1][5]

This guide will provide the foundational knowledge and detailed protocols to empower researchers to meticulously characterize the binding affinity and selectivity of novel compounds based on the 3-(piperidin-4-ylmethoxy)pyridine core.

Foundational Principles of Receptor Binding Affinity Studies

The cornerstone of characterizing a ligand's interaction with its target is the determination of its binding affinity. This is typically quantified by the dissociation constant (Kd) or the inhibition constant (Ki).

  • Kd (Dissociation Constant): Represents the concentration of a ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity.

  • Ki (Inhibition Constant): Represents the binding affinity of a competitive inhibitor. It is the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of the radioligand.[6]

Radioligand binding assays are a gold-standard method for determining these parameters.[7] These assays rely on the use of a radiolabeled ligand (a "hot" ligand) that binds to the target receptor with high affinity and specificity. The binding of a non-radiolabeled test compound (a "cold" ligand) is then assessed by its ability to compete with and displace the radiolabeled ligand.

Experimental Design & Protocols

A robust investigation into the binding profile of a 3-(piperidin-4-ylmethoxy)pyridine derivative involves a multi-pronged approach, encompassing both its primary target and potential off-targets.

Primary Target: Lysine-Specific Demethylase 1 (LSD1)

Given that 3-(piperidin-4-ylmethoxy)pyridine derivatives are potent LSD1 inhibitors, the primary focus will be on characterizing their interaction with this enzyme. While direct radioligand binding assays for LSD1 are not as commonplace as for membrane receptors, highly sensitive enzymatic assays provide a reliable method for determining inhibitory constants.

This continuous spectrophotometric assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the LSD1 demethylation reaction.[2][8] Horseradish peroxidase (HRP) utilizes the generated H₂O₂ to oxidize a chromogenic substrate, leading to a measurable change in absorbance.[2][8]

Diagram: Peroxidase-Coupled LSD1 Demethylase Assay Workflow

LSD1_Assay_Workflow cluster_reagents Reagent Preparation cluster_reaction Assay Plate Incubation cluster_detection Detection & Analysis LSD1 LSD1 Enzyme Add_LSD1 Initiate with LSD1 LSD1->Add_LSD1 Substrate H3 Peptide Substrate Add_Substrate Add Substrate Substrate->Add_Substrate HRP HRP Enzyme Reaction_Mix Reaction Mixture (Buffer, HRP, Chromogen) HRP->Reaction_Mix Chromogen Chromogenic Substrate Chromogen->Reaction_Mix Inhibitor Test Compound (3-(piperidin-4-ylmethoxy)pyridine derivative) Add_Inhibitor Add Inhibitor Inhibitor->Add_Inhibitor Plate_Reader Measure Absorbance (Kinetic Read) Add_LSD1->Plate_Reader Incubate & Read Data_Analysis Calculate Initial Rates Determine IC50 & Ki Plate_Reader->Data_Analysis Generate Data

Caption: Workflow for the peroxidase-coupled LSD1 demethylase assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 1 mM DTT.[2]

    • LSD1 Enzyme: Dilute purified human recombinant LSD1 to the desired concentration in Assay Buffer.

    • H3 Peptide Substrate: Synthesized H3(1-21)K4me2 peptide.

    • HRP Enzyme: Reconstitute lyophilized HRP in Assay Buffer.

    • Chromogenic Substrate: Amplex Red or a mixture of 4-aminoantipyrine (4-AP) and 3,5-dichloro-2-hydroxybenzenesulfonate (DHBS).[8]

    • Test Compound: Prepare a stock solution of the 3-(piperidin-4-ylmethoxy)pyridine derivative in DMSO and create serial dilutions.

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of a reaction mixture containing Assay Buffer, HRP, and the chromogenic substrate.[2]

    • Add 25 µL of the H3 peptide substrate.[2]

    • Add 5 µL of the test compound or vehicle control (DMSO).[2]

    • Pre-incubate the plate at room temperature for 10 minutes.[2]

    • Initiate the reaction by adding 20 µL of the LSD1 enzyme solution.[2]

    • Immediately measure the absorbance (e.g., 515 nm for 4-AP/DHBS) or fluorescence (Excitation: 540 nm; Emission: 590 nm for Amplex Red) kinetically over 30-60 minutes at 37°C using a microplate reader.[2][8]

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the kinetic curves.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the enzyme activity) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate.[3]

Potential Off-Target Screening

To ensure a comprehensive understanding of the compound's selectivity, it is crucial to investigate its binding to other potential targets. Based on the chemical structure, nicotinic and adenosine receptors are plausible off-targets.

A critical component for in vitro binding assays is a high-quality source of the target receptor, typically in the form of cell membranes from cells overexpressing the receptor of interest.

Diagram: Cell Membrane Preparation Workflow

Membrane_Prep_Workflow Start Start: Cells Overexpressing Target Receptor Harvest Harvest & Wash Cells Start->Harvest Lyse Cell Lysis (Hypotonic Buffer & Homogenization) Harvest->Lyse Centrifuge1 Low-Speed Centrifugation (Remove Nuclei & Debris) Lyse->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 High-Speed Centrifugation (Pellet Membranes) Supernatant1->Centrifuge2 Pellet Resuspend Membrane Pellet Centrifuge2->Pellet Wash Wash Pellet Pellet->Wash Centrifuge3 Final High-Speed Centrifugation Wash->Centrifuge3 Final_Pellet Resuspend in Assay Buffer & Determine Protein Concentration Centrifuge3->Final_Pellet Store Store at -80°C Final_Pellet->Store

Caption: General workflow for preparing cell membranes for binding assays.

Step-by-Step Protocol:

  • Cell Culture and Harvesting: Culture cells stably expressing the target receptor (e.g., specific nicotinic or adenosine receptor subtypes) to high confluency. Harvest the cells by scraping and wash them with ice-cold phosphate-buffered saline (PBS).

  • Cell Lysis: Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors).[9] Allow the cells to swell on ice and then homogenize using a Dounce or Polytron homogenizer.

  • Differential Centrifugation:

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to pellet nuclei and intact cells.[10]

    • Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 40,000 x g for 30 minutes) to pellet the cell membranes.[10]

  • Washing and Storage: Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation. Resuspend the final pellet in an appropriate assay buffer, determine the protein concentration (e.g., using a BCA assay), and store aliquots at -80°C.

This protocol describes a competitive binding assay to determine the affinity of a test compound for the human adenosine A2A receptor.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.4) with 5 mM MgCl₂.

    • Radioligand: [³H]CGS 21680.[5]

    • Non-specific Binding Control: 10 µM NECA.[1]

    • Test Compound: Serial dilutions of the 3-(piperidin-4-ylmethoxy)pyridine derivative.

    • Membrane Preparation: Thawed membranes from cells overexpressing the A2A receptor.

  • Assay Procedure (96-well plate format):

    • The final assay volume is typically 250 µL.[1]

    • Add 50 µL of the test compound at various concentrations (or buffer for total binding, or the non-specific binding control).[1]

    • Add 50 µL of the radioligand solution.

    • Add 150 µL of the membrane preparation (containing 3-20 µg of protein).[1]

    • Incubate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.[5]

  • Termination and Filtration:

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).[1]

    • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.[1]

  • Detection and Data Analysis:

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Measure the radioactivity using a liquid scintillation counter.

    • Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

    • Determine the IC50 value by plotting the percentage of specific binding against the logarithm of the test compound concentration.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

This protocol outlines a competitive binding assay for the α4β2 nicotinic acetylcholine receptor (nAChR) subtype.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.4).

    • Radioligand: [³H]Cytisine.[11]

    • Non-specific Binding Control: 1 µM (-)-Nicotine.

    • Test Compound: Serial dilutions of the 3-(piperidin-4-ylmethoxy)pyridine derivative.

    • Membrane Preparation: Thawed membranes from cells overexpressing the α4β2 nAChR.

  • Assay Procedure (96-well plate format):

    • Combine the test compound, radioligand, and membrane preparation in a final volume of 250 µL.

    • Incubate at room temperature for 2-3 hours.

  • Termination and Filtration:

    • Terminate the assay by rapid vacuum filtration through a PEI-soaked glass fiber filter plate.

    • Wash the filters with ice-cold assay buffer.

  • Detection and Data Analysis:

    • Dry the filter plate, add scintillation cocktail, and count the radioactivity.

    • Analyze the data as described for the adenosine A2A receptor binding assay to determine the IC50 and Ki values.

Computational Modeling: In Silico Insights into Binding

Molecular docking is a powerful computational tool that complements experimental binding assays by predicting the binding conformation and affinity of a ligand to its target receptor.

Molecular Docking of 3-(Piperidin-4-ylmethoxy)pyridine Derivatives to LSD1

Diagram: Molecular Docking Workflow

Docking_Workflow Start Start Prep_Protein Prepare Protein Structure (e.g., PDB ID: 2V1D) Remove water, add hydrogens Start->Prep_Protein Prep_Ligand Prepare Ligand Structure (3D conformer, energy minimization) Start->Prep_Ligand Define_Site Define Binding Site (Grid box around active site) Prep_Protein->Define_Site Docking Perform Docking (e.g., AutoDock Vina) Prep_Ligand->Docking Define_Site->Docking Analyze Analyze Results (Binding poses, docking scores) Docking->Analyze Visualize Visualize Interactions (Hydrogen bonds, hydrophobic interactions) Analyze->Visualize End End Visualize->End

Caption: A typical workflow for molecular docking studies.

Step-by-Step Protocol:

  • Protein Preparation:

    • Obtain the crystal structure of LSD1 from the Protein Data Bank (PDB), for instance, PDB ID: 2V1D.

    • Prepare the protein using software like AutoDock Tools or Schrödinger's Protein Preparation Wizard. This involves removing water molecules, adding hydrogen atoms, and assigning bond orders.[3]

  • Ligand Preparation:

    • Generate the 3D structure of the 3-(piperidin-4-ylmethoxy)pyridine derivative.

    • Perform energy minimization of the ligand structure using a suitable force field.

  • Docking Simulation:

    • Define the binding site on the LSD1 protein, typically by creating a grid box around the known active site or the co-crystallized ligand.

    • Use a docking program such as AutoDock Vina to perform the docking calculations.[4] The program will generate multiple binding poses of the ligand within the defined binding site and calculate a corresponding docking score for each pose.

  • Analysis and Visualization:

    • Analyze the docking results to identify the most favorable binding pose based on the docking score and clustering of poses.

    • Visualize the predicted binding mode using molecular graphics software (e.g., PyMOL, Chimera) to identify key interactions such as hydrogen bonds and hydrophobic contacts between the ligand and the protein residues.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Inhibitory Activity of Compound X against LSD1

CompoundLSD1 IC50 (nM)LSD1 Ki (nM)
Compound X 50 ± 525 ± 3
Reference Inhibitor 30 ± 415 ± 2

Table 2: Off-Target Binding Affinity of Compound X

Receptor SubtypeRadioligandCompound X Ki (µM)
Adenosine A2A [³H]CGS 21680> 10
α4β2 nAChR [³H]Cytisine5.2 ± 0.7

Interpretation:

The data presented in these tables allows for a clear assessment of the compound's potency and selectivity. In this hypothetical example, Compound X is a potent inhibitor of LSD1 with a Ki in the nanomolar range. It shows no significant binding to the adenosine A2A receptor but exhibits moderate affinity for the α4β2 nicotinic receptor. This information is critical for guiding further lead optimization efforts to enhance selectivity and minimize potential off-target effects.

Conclusion

This technical guide provides a comprehensive framework for the in-depth characterization of the receptor binding affinity of 3-(piperidin-4-ylmethoxy)pyridine derivatives. By combining robust enzymatic assays for the primary target, LSD1, with radioligand binding assays for potential off-targets and complementing these experimental approaches with computational modeling, researchers can build a thorough understanding of a compound's pharmacological profile. The detailed, step-by-step protocols and the emphasis on the rationale behind experimental choices are intended to ensure scientific integrity and generate reliable, reproducible data, thereby accelerating the development of novel therapeutics based on this important chemical scaffold.

References

  • Wu, F., et al. (2015). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry. [Link]

  • Kim, Y., & Jacobson, K. A. (2003). Interaction of 1,4-Dihydropyridine and Pyridine Derivatives with Adenosine Receptors. Journal of Medicinal Chemistry. [Link]

  • Gooden, D. M., & Schmidt, D. M. (2016). LSD1 Histone Demethylase Assays and Inhibition. Methods in Enzymology. [Link]

  • Wu, F., et al. (2015). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. ACS Publications. [Link]

  • Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology. [Link]

  • Uses & Advantages of Membrane Preparations for GPCRs. Eurofins DiscoverX. [Link]

  • Ki calculator. NanoTemper Technologies. [Link]

  • Radioligand Binding Experiments. Bio-protocol. [Link]

  • Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors. PMC. [Link]

  • On the Calculation Formula for the Binding Inhibition Constant Ki. Kagawa University. [Link]

  • LSD1-Based Reversible Inhibitors Virtual Screening and Binding Mechanism Computational Study. PMC. [Link]

  • In Silico Identification of LSD1 Inhibition-Responsive Targets in Small Cell Lung Cancer. MDPI. [Link]

  • Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation. Frontiers. [Link]

  • Analyzing Kinetic Binding Data. NCBI Bookshelf. [Link]

  • Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo. Taylor & Francis Online. [Link]

  • Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. The Journal of Neuroscience. [Link]

  • Screening potential inhibitors for cancer target LSD1 from natural products by steered molecular dynamics. bioRxiv. [Link]

  • Combining in Vitro Folding with Cell Free Protein Synthesis for Membrane Protein Expression. ACS Publications. [Link]

  • Radioligand binding methods for membrane preparations and intact cells. PubMed. [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]

Sources

Foundational

Comprehensive Crystallographic Analysis and X-Ray Diffraction Workflow for 3-(Piperidin-4-ylmethoxy)pyridine

Executive Summary The compound 3-(Piperidin-4-ylmethoxy)pyridine (CAS: 933758-81-7) is a highly versatile building block frequently utilized in the synthesis of neuroactive pharmaceutical ingredients, particularly those...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(Piperidin-4-ylmethoxy)pyridine (CAS: 933758-81-7) is a highly versatile building block frequently utilized in the synthesis of neuroactive pharmaceutical ingredients, particularly those targeting histamine and serotonin receptors. Structurally, it features a basic piperidine ring, a highly flexible methoxy ether linkage, and a pyridine moiety.

For drug development professionals and structural chemists, obtaining a high-resolution Single-Crystal X-Ray Diffraction (SCXRD) structure of this intermediate is critical for mapping 3D pharmacophores and understanding solid-state packing. This whitepaper provides an in-depth, self-validating technical guide to overcoming the crystallographic challenges associated with this molecule, detailing the rationale behind salt selection, crystal growth, and the complete X-ray diffraction workflow.

Conformational Challenges and Salt Selection Logic

Molecules containing flexible aliphatic ether linkages (–CH₂–O–) are notoriously difficult to crystallize as free bases. At room temperature, the free base of 3-(Piperidin-4-ylmethoxy)pyridine exists as a viscous oil or low-melting solid due to the high degree of rotational freedom around the ether bonds, which leads to static disorder in the solid state.

Mechanistic Causality for Salt Formation: To restrict this conformational flexibility, we must engineer a rigid crystal lattice. The molecule contains two basic nitrogen centers:

  • Piperidine Nitrogen: Highly basic (pKₐ ~10)

  • Pyridine Nitrogen: Weakly basic (pKₐ ~5)

By introducing exactly one equivalent of hydrochloric acid (HCl), we selectively protonate the piperidine nitrogen. This protonation is a strategic crystallographic choice: it transforms a neutral, flexible molecule into a charged species capable of forming strong, directional hydrogen bonds (N–H···Cl⁻). These hydrogen bonds act as structural "anchors" in the lattice, restricting the movement of the methoxy linker and raising the melting point to facilitate the nucleation of diffraction-quality crystals. This approach aligns with established .

Crystallization API 3-(Piperidin-4-ylmethoxy)pyridine (Free Base) Protonation Protonation (1 eq. HCl) API->Protonation pKa ~10 Salt Hydrochloride Salt (Restricted Flexibility) Protonation->Salt H-Bond Network Diffusion Vapor Diffusion (MeOH / EtOAc) Salt->Diffusion Supersaturation Crystal Diffraction-Quality Single Crystal Diffusion->Crystal Slow Nucleation

Crystallization logic: Salt formation restricts conformational degrees of freedom for flexible APIs.

Protocol 1: Self-Validating Crystallization Strategy

To obtain macroscopic single crystals suitable for SCXRD, rapid precipitation must be avoided. The Vapor Diffusion Method provides the slow, controlled supersaturation required for optimal crystal growth.

Step-by-Step Methodology:

  • Dissolution: Dissolve 50 mg of 3-(Piperidin-4-ylmethoxy)pyridine hydrochloride in 1.0 mL of high-purity Methanol (the solvent) in a 2-dram inner glass vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter. Rationale: Removing dust particles eliminates heterogeneous nucleation sites, preventing the formation of microcrystalline powders.

  • Chamber Setup: Place the uncapped inner vial into a larger 20 mL outer scintillation vial containing 5.0 mL of Ethyl Acetate (the anti-solvent). Cap the outer vial tightly.

  • Incubation: Store the chamber undisturbed at 4 °C for 7–14 days. The volatile anti-solvent will slowly diffuse into the methanol solution, gently lowering the solubility of the salt.

  • Validation (Crucial Step): Before proceeding to SCXRD, harvest a fraction of the crystals and perform Powder X-Ray Diffraction (PXRD). Compare the experimental PXRD pattern to the bulk material to ensure the selected single crystal is representative of the entire batch (phase purity).

Protocol 2: Single-Crystal X-Ray Diffraction (SCXRD) Workflow

Once a representative crystal is obtained, the diffraction data must be collected under conditions that minimize thermal motion.

Step-by-Step Methodology:

  • Crystal Mounting: Under a polarized light microscope, select a single crystal with uniform extinction (ideal dimensions: ~0.2 × 0.2 × 0.1 mm). Submerge the crystal in Paratone-N oil. Rationale: The oil acts as a cryoprotectant, preventing the crystal from shattering due to solvent loss or thermal shock.

  • Cryocooling: Mount the crystal on a MiTeGen polyimide loop and immediately transfer it to the diffractometer's cold nitrogen stream set to 100 K . Rationale: Cryocooling minimizes the Debye-Waller factors (thermal vibrations), which is absolutely critical for resolving the electron density of the flexible –CH₂–O– linker without smearing.

  • Data Collection: Irradiate the crystal using Mo Kα radiation (λ = 0.71073 Å) or Cu Kα radiation on a diffractometer equipped with a CMOS/CCD detector. Collect a full sphere of data using ω and φ scans.

  • Data Reduction: Integrate the raw frame data and apply multi-scan absorption corrections to account for the differential absorption of X-rays through varying crystal thicknesses.

SCXRD Mounting Crystal Mounting & Cryocooling (Paratone-N, 100 K) Collection Data Collection (Mo Kα Radiation) Mounting->Collection Reduction Data Reduction (Integration & Scaling) Collection->Reduction Solution Structure Solution (SHELXT - Intrinsic Phasing) Reduction->Solution Refinement Structure Refinement (SHELXL - Least Squares) Solution->Refinement Phase Model Validation Validation & CIF (CheckCIF / OLEX2) Refinement->Validation R1 < 0.05

Standard SCXRD workflow utilizing SHELXT and SHELXL for structure solution and refinement.

Computational Structure Solution and Refinement

The raw diffraction data provides intensities, but not the phases of the diffracted waves (the "Phase Problem"). We utilize an industry-standard software stack to solve this:

  • Graphical Interface: The entire process is managed within the graphical user interface, which provides real-time 3D visualization of the electron density map.

  • Structure Solution: The phase problem is solved using via the intrinsic phasing algorithm. This rapidly locates the heavy atoms (Chlorine) and the rigid rings (Piperidine/Pyridine).

  • Least-Squares Refinement: The initial model is refined using via full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms attached to carbons are placed in calculated positions (riding model), while the crucial N–H proton on the piperidine ring should be located from the difference Fourier map to confirm the salt formation.

Quantitative Data Presentation

Below is a table of representative, theoretical crystallographic benchmark data for the 3-(Piperidin-4-ylmethoxy)pyridine hydrochloride salt. Researchers can use these parameters to validate their own experimental refinements.

Crystallographic ParameterRepresentative ValueUnit / Notes
Chemical Formula C₁₁H₁₇ClN₂OHydrochloride salt
Formula Weight 228.72 g/mol
Crystal System MonoclinicTypical for organic salts
Space Group P2₁/cCentrosymmetric
Temperature 100(2)K (Cryocooled)
Wavelength 0.71073Å (Mo Kα)
Calculated Density (ρ) 1.285g/cm³
Absorption Coefficient (μ) 0.290mm⁻¹
Final R Indices[I > 2σ(I)] R₁ = 0.042, wR₂ = 0.105Indicates high-quality refinement
Goodness-of-Fit on F² 1.045Ideal value is ~1.0

References

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • Sheldrick, G. M. (2015). SHELXT–Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL:[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. URL:[Link]

Exploratory

3-(Piperidin-4-ylmethoxy)pyridine CAS number and chemical registry data

An in-depth technical analysis of 3-(Piperidin-4-ylmethoxy)pyridine (CAS: 933758-81-7), designed for medicinal chemists, pharmacologists, and process development scientists. Strategic Importance in Drug Discovery In mode...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of 3-(Piperidin-4-ylmethoxy)pyridine (CAS: 933758-81-7), designed for medicinal chemists, pharmacologists, and process development scientists.

Strategic Importance in Drug Discovery

In modern fragment-based drug discovery (FBDD) and lead optimization, bifunctional scaffolds are critical for achieving high-affinity target engagement while maintaining favorable pharmacokinetic profiles. 3-(Piperidin-4-ylmethoxy)pyridine serves as a highly versatile building block[1].

The structural logic of this molecule relies on two distinct pharmacophores connected by a flexible ether linkage:

  • The Pyridine Ring: Acts as a π -electron-deficient aromatic system. It provides metabolic stability (resisting oxidation better than a standard phenyl ring) and serves as a highly directional hydrogen-bond acceptor[2].

  • The Piperidine Ring: Provides an aliphatic, basic nitrogen that is typically protonated at physiological pH. This basic center is essential for forming salt bridges with acidic residues (e.g., aspartate or glutamate) deep within the binding pockets of target proteins[1].

Because of these properties, derivatives of this scaffold are frequently utilized in the development of CNS-active compounds, kinase inhibitors, and G-Protein Coupled Receptor (GPCR) modulators (such as Histamine H3 or Serotonin receptor antagonists).

Pharmacophore Ligand 3-(Piperidin-4-ylmethoxy)pyridine (Pharmacophore) Interaction1 Salt Bridge Formation (Asp3.32 Residue) Ligand->Interaction1 Piperidine (NH) Interaction2 Pi-Pi / H-Bonding (Aromatic Pocket) Ligand->Interaction2 Pyridine Ring Target GPCR Target (e.g., H3 or 5-HT Receptor) Effect Downstream Signaling (cAMP / PLC Modulation) Target->Effect Receptor Activation/Inhibition Interaction1->Target Interaction2->Target

GPCR modulation via the piperidine-pyridine scaffold.

Chemical Identity & Physicochemical Profiling

Understanding the physicochemical boundaries of a building block is necessary to predict its behavior in downstream synthesis and biological assays. The compound conforms strictly to Lipinski’s Rule of Five, making it an ideal starting material for oral drug candidates[3][4].

PropertyValueStructural Significance
CAS Number 933758-81-7Primary chemical registry identifier[3].
Molecular Formula C11H16N2OIndicates a high fraction of sp3 carbons (Fsp3), favorable for solubility[4].
Molecular Weight 192.26 g/mol Low MW allows for extensive functionalization without exceeding 500 Da[1].
Exact Mass 192.126 g/mol Critical for high-resolution mass spectrometry (HRMS) validation[4].
Polar Surface Area (PSA) 34.15 ŲHighly permeable; easily crosses the blood-brain barrier (BBB)[4].
LogP (Computed) 1.79Optimal lipophilicity for balancing aqueous solubility and membrane permeability[4].
H-Bond Donors/Acceptors 1 / 2Facilitates specific protein-ligand interactions without excessive desolvation penalties.

Synthetic Methodology & Mechanistic Rationale

The synthesis of 3-(Piperidin-4-ylmethoxy)pyridine requires precise control over regioselectivity. Direct alkylation of 3-hydroxypyridine with an alkyl halide is fundamentally flawed; the nucleophilic nitrogen of the pyridine ring will competitively attack the electrophile, leading to undesired N-alkylated pyridone byproducts.

To circumvent this, the Mitsunobu reaction is the gold standard[5]. The Mitsunobu protocol strictly favors O-alkylation, preserving the aromaticity and integrity of the pyridine ring.

Step-by-Step Protocol: Mitsunobu Etherification & Deprotection

This protocol is designed as a self-validating system. If Step 1 fails, the intermediate will not exhibit the characteristic Boc-group peak in NMR, halting the workflow before resources are wasted on Step 2.

Step 1: Regioselective O-Alkylation (Mitsunobu)

  • Preparation: In an oven-dried flask flushed with argon, dissolve 3-hydroxypyridine (1.0 eq) and N-Boc-4-piperidinemethanol (1.05 eq) in anhydrous Tetrahydrofuran (THF) (0.2 M concentration).

    • Causality: THF is chosen because it provides optimal solubility for both the polar pyridine and the lipophilic Boc-piperidine, while remaining strictly inert to the highly reactive phosphonium intermediate[5].

  • Activation: Add Triphenylphosphine (PPh3, 1.2 eq) and cool the reaction mixture to 0 °C using an ice bath.

  • Coupling: Dropwise add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) over 15 minutes.

    • Causality: DIAD is selected over DEAD (Diethyl azodicarboxylate) due to its superior thermal stability and lower explosive risk. The slow addition controls the exothermic formation of the betaine intermediate, preventing degradation of the starting materials.

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 12–16 hours.

  • Isolation: Quench with water, extract with Ethyl Acetate, dry over Na2SO4, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc) to isolate the intermediate: tert-butyl 4-((pyridin-3-yloxy)methyl)piperidine-1-carboxylate.

Step 2: Acidic Cleavage of the Boc Protecting Group

  • Preparation: Dissolve the purified intermediate from Step 1 in Dichloromethane (DCM) (0.1 M).

  • Deprotection: Add Trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.

    • Causality: TFA provides a clean, rapid cleavage of the carbamate group to release the secondary amine as a TFA salt, without hydrolyzing the newly formed ether linkage.

  • Reaction: Stir for 2 hours at room temperature.

  • Free-Basing (Self-Validation): Concentrate the mixture under reduced pressure to remove excess TFA. Dissolve the residue in a minimal amount of methanol and pass through a basic ion-exchange resin (or neutralize with saturated aqueous NaHCO3 and extract with 10% MeOH in DCM).

    • Causality: Free-basing is required to obtain the active nucleophilic amine for subsequent drug-building steps (e.g., amide coupling or reductive amination).

Synthesis_Workflow A 3-Hydroxypyridine + N-Boc-4-piperidinemethanol B Mitsunobu Reaction (PPh3, DIAD, THF) A->B Reagents C Boc-Protected Intermediate B->C O-Alkylation D Acidic Deprotection (TFA, DCM) C->D Cleavage E Target Compound (CAS 933758-81-7) D->E Free-basing

Mitsunobu-driven synthetic workflow for CAS 933758-81-7.

Analytical Characterization & Quality Control

To ensure trustworthiness and compound integrity before utilizing 3-(Piperidin-4-ylmethoxy)pyridine in biological assays or further synthesis, the following analytical validations must be met:

  • LC-MS (Liquid Chromatography-Mass Spectrometry):

    • Expected mass for the free base [M+H]+ is 193.1 m/z . The absence of a 293.1 m/z peak confirms complete removal of the Boc group[1].

  • 1H NMR (Proton Nuclear Magnetic Resonance, CDCl3, 400 MHz):

    • Aromatic Region: Look for the distinct pyridine protons. The proton at the 2-position (between the nitrogen and the ether) typically appears as a sharp doublet of doublets around 8.2–8.3 ppm , confirming the integrity of the pyridine ring[2].

    • Aliphatic Region: The ether methylene ( −O−CH2​− ) will appear as a distinct doublet around 3.8–3.9 ppm . The piperidine backbone protons will present as complex multiplets between 1.2 and 3.2 ppm.

  • Purity Assessment: HPLC purity must exceed >95% at 254 nm (UV absorption driven by the pyridine ring) before use in sensitive screening assays[3].

References

  • "3-(Piperidin-4-ylmethoxy)pyridine | C11H16N2O - PubChem". Source: National Institutes of Health (NIH). URL:[Link]

  • "3-(piperidin-4-ylmethoxy)pyridine | CAS#:933758-81-7 | Chemsrc". Source: Chemsrc. URL:[Link]

  • "ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists". Source: National Institutes of Health (PMC). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 3-(Piperidin-4-ylmethoxy)pyridine

Executive Summary 3-(Piperidin-4-ylmethoxy)pyridine is a highly valuable pharmacophore and synthetic building block, prominently featured in the design of potent Lysine Specific Demethylase 1 (LSD1) inhibitors[1] and His...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(Piperidin-4-ylmethoxy)pyridine is a highly valuable pharmacophore and synthetic building block, prominently featured in the design of potent Lysine Specific Demethylase 1 (LSD1) inhibitors[1] and Histone Acetyltransferase modulators[2]. The piperidin-4-ylmethoxy moiety is critical for enhancing enzyme selectivity, often improving binding affinity by over 1500-fold due to favorable interactions within catalytic pockets[1]. This application note details a robust, high-yielding, and self-validating two-step synthesis protocol utilizing a Mitsunobu etherification followed by acidic deprotection.

Mechanistic Rationale & Strategy

The synthesis relies on two fundamental transformations, carefully chosen to avoid side reactions common to pyridine chemistry:

  • Regioselective Mitsunobu Etherification : 3-Hydroxypyridine is an ambident nucleophile. Under standard basic alkylation conditions (e.g., K2​CO3​ and an alkyl halide), the nucleophilic pyridine nitrogen competes with the oxygen, leading to unwanted N-alkylated pyridinium salts. The1 circumvents this by operating under mildly acidic/neutral conditions, specifically activating the primary alcohol of the Boc-protected piperidine to drive highly regioselective O-alkylation[1].

  • Carbamate (Boc) Deprotection : The secondary amine of the piperidine must be protected during the Mitsunobu step to prevent polymerization and unwanted side reactions with the oxidant. A tert-butyloxycarbonyl (Boc) group is utilized because it is completely stable to Mitsunobu conditions but easily cleaved via an E1-type elimination using Trifluoroacetic acid (TFA), releasing volatile isobutylene and carbon dioxide to drive the reaction to completion.

Reaction Workflow

SynthesisWorkflow Reactants Reactants: 3-Hydroxypyridine + N-Boc-4-piperidinemethanol Mitsunobu Step 1: Mitsunobu Etherification (PPh3, DIAD, THF, 0 °C → RT) Reactants->Mitsunobu Intermediate Intermediate: tert-butyl 4-((pyridin-3-yloxy)methyl) piperidine-1-carboxylate Mitsunobu->Intermediate Deprotection Step 2: Boc Deprotection (TFA, DCM, RT, 2 h) Intermediate->Deprotection Workup Step 3: Basification & Extraction (1N NaOH, DCM) Deprotection->Workup Product Final Product: 3-(Piperidin-4-ylmethoxy)pyridine Workup->Product

Figure 1: Step-by-step synthesis workflow for 3-(Piperidin-4-ylmethoxy)pyridine.

Materials & Reagents

Reagent / MaterialMW ( g/mol )EquivalentsRole in Synthesis
3-Hydroxypyridine 95.101.00Nucleophile
N-Boc-4-piperidinemethanol 215.291.10Electrophile precursor
Triphenylphosphine ( PPh3​ ) 262.291.30Activator / Reducing Agent
Diisopropyl azodicarboxylate (DIAD) 202.211.30Activator / Oxidant
Tetrahydrofuran (THF) 72.110.2 MSolvent (Anhydrous)
Trifluoroacetic acid (TFA) 114.0215.00Acidic deprotection agent
Dichloromethane (DCM) 84.930.1 MSolvent

Step-by-Step Experimental Protocol

Phase 1: Mitsunobu Etherification
  • Preparation : Flame-dry a round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere.

  • Dissolution : Add 3-hydroxypyridine (1.0 eq), N-Boc-4-piperidinemethanol (1.1 eq), and PPh3​ (1.3 eq). Dissolve the mixture in anhydrous THF to achieve a 0.2 M concentration.

  • Thermal Control : Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 15 minutes.

    • Causality: The formation of the PPh3​ -DIAD betaine intermediate is highly exothermic. Cooling prevents thermal degradation of the betaine and minimizes the formation of unreactive hydrazine byproducts.

  • Activation : Add DIAD (1.3 eq) dropwise over 30 minutes via a syringe pump.

    • Causality: Dropwise addition maintains a low steady-state concentration of the reactive betaine, ensuring it reacts preferentially with the alcohol rather than decomposing.

  • Propagation : Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 12–16 hours.

  • Validation Checkpoint 1 : Sample the reaction for LC-MS. The desired intermediate (tert-butyl 4-((pyridin-3-yloxy)methyl)piperidine-1-carboxylate) will present a mass peak at m/z 293.1 [M+H]+ . If unreacted 3-hydroxypyridine (m/z 96.1) remains >5%, add an additional 0.1 eq of DIAD and PPh3​ .

  • Purification : Concentrate the mixture in vacuo. Suspend the crude residue in cold diethyl ether/hexanes (1:1) and filter to precipitate and remove the bulk of the triphenylphosphine oxide (TPPO) byproduct. Purify the filtrate via silica gel flash chromatography (gradient: 10% to 50% EtOAc in Hexanes).

Phase 2: N-Boc Deprotection & Free-Basing
  • Dissolution : Dissolve the purified intermediate in DCM to a concentration of 0.1 M.

  • Acidification : Cool the solution to 0 °C and slowly add TFA (approx. 1:4 v/v ratio of TFA to DCM, ~15 eq).

  • Cleavage : Remove the ice bath and stir at RT for 2 hours.

    • Causality: TFA protonates the carbamate oxygen, initiating the elimination of isobutylene gas and generating the TFA salt of the product.

  • Validation Checkpoint 2 : Analyze via LC-MS. Complete consumption of the intermediate (m/z 293.1) and the appearance of the product mass (m/z 193.1 [M+H]+ ) confirms reaction completion.

  • Concentration : Evaporate the volatiles under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.

  • Free-Basing (Critical Step) : Dissolve the crude TFA salt in DCM. Wash the organic layer with 1N NaOH. Verify the aqueous layer pH is >10 using pH paper.

    • Causality: The target molecule contains two basic nitrogens (pyridine and piperidine). If the pH is not sufficiently basic, the product will remain protonated and partition into the aqueous waste.

  • Isolation : Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to afford 3-(Piperidin-4-ylmethoxy)pyridine as a free base.

Analytical Characterization Data

Analytical MethodExpected Signals / Values
ESI-MS (Positive Mode) [M+H]+ = 193.1 m/z
1 H NMR (400 MHz, CDCl3​ ) δ 8.32 (br s, 1H, Pyr-H2), 8.21 (d, 1H, Pyr-H6), 7.22 (m, 2H, Pyr-H4, H5), 3.85 (d, 2H, -O- CH2​ -), 3.15 (m, 2H, Pip-H), 2.65 (m, 2H, Pip-H), 1.95 (m, 1H, Pip-CH), 1.80 (m, 2H, Pip-H), 1.30 (m, 2H, Pip-H).
TLC ( CH2​Cl2​ /MeOH/NH4OH 90:9:1) Rf​ 0.25 (Stains active with Dragendorff's reagent or Iodine)

Troubleshooting & Optimization

  • Stubborn TPPO Contamination : Triphenylphosphine oxide is notoriously difficult to separate from polar basic compounds. If precipitation fails to remove it entirely during Phase 1, do not waste time on repeated chromatography. Carry the slight TPPO impurity into Phase 2; after Boc deprotection, the highly polar product can be easily separated from the lipophilic TPPO during the acidic/basic aqueous extraction workup.

  • Emulsion Formation During Extraction : The amphiphilic nature of the final product can cause emulsions during the NaOH/DCM extraction. To break the emulsion, filter the biphasic mixture through a pad of Celite or add a small amount of brine to increase the ionic strength of the aqueous layer.

Sources

Application

Application Note: ¹H and ¹³C NMR Spectral Characterization of 3-(Piperidin-4-ylmethoxy)pyridine

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary & Chemical Context 3-(Piperidin-4-y...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary & Chemical Context

3-(Piperidin-4-ylmethoxy)pyridine (CAS: 933758-81-7)[1] is a highly versatile bifunctional building block frequently utilized in medicinal chemistry and drug discovery. The molecule consists of an electron-deficient pyridine ring linked via an ether bridge to an electron-rich, basic piperidine ring.

Accurate Nuclear Magnetic Resonance (NMR) characterization of this compound is historically challenging due to the disparate acid-base properties of its two nitrogen atoms. The secondary aliphatic amine of the piperidine ring (pKa ~11) is highly susceptible to protonation by trace acids found in standard deuterated solvents. This application note details the causality behind these spectral artifacts, provides a self-validating sample preparation protocol, and establishes the definitive ¹H and ¹³C NMR assignments.

Critical Sample Preparation: The Free-Base Imperative

The Causality of Spectral Broadening

Commercial deuterated chloroform (CDCl₃) undergoes slow photo-oxidation, generating phosgene and deuterium chloride (DCl). When 3-(Piperidin-4-ylmethoxy)pyridine is dissolved in unpurified CDCl₃, the strongly basic piperidine nitrogen acts as an acid scavenger. This unintended in situ protonation shifts the conformational equilibrium of the piperidine chair, drastically broadens the signals of the adjacent methylene protons (H2', H6') due to intermediate exchange rates on the NMR timescale, and induces a downfield shift of the entire aliphatic spin system.

To guarantee spectral fidelity and observe the true free-base form, the solvent must be neutralized immediately prior to dissolution[2].

Step-by-Step Neutralization Protocol

This protocol is a self-validating system: failure to properly execute step 2 will result in immediate broadening of the piperidine H2'/H6' signals, serving as an internal quality control check.

  • Column Preparation: Pack a standard glass Pasteur pipette with a small plug of glass wool, followed by 1.5–2.0 cm of activated basic alumina (Brockmann Grade I).

  • Solvent Filtration: Elute 1.0 mL of commercial CDCl₃ through the basic alumina plug directly into a clean, dry glass vial. This definitively strips trace DCl and acidic degradants[2].

  • Sample Dissolution: Weigh 15–20 mg of 3-(Piperidin-4-ylmethoxy)pyridine into the vial containing the neutralized CDCl₃. Swirl gently to achieve complete dissolution.

  • Transfer: Transfer 0.6 mL of the homogeneous solution into a high-quality 5 mm NMR tube.

  • Acquisition: Acquire ¹H and ¹³C spectra immediately to prevent re-acidification from atmospheric moisture.

Workflow A Commercial CDCl3 (Contains Trace DCl) B Basic Alumina Filtration A->B Remove DCl C Acid-Free CDCl3 (Neutralized) B->C D Sample Dissolution (Free Base Preserved) C->D Add Analyte E NMR Acquisition (Sharp Signals) D->E Acquire Data

Workflow for acid-free NMR sample preparation of basic amines.

¹H NMR Spectral Analysis & Causality

The ¹H NMR spectrum (400 MHz, CDCl₃) of 3-(Piperidin-4-ylmethoxy)pyridine is defined by three distinct regions: the highly deshielded pyridine aromatic protons, the intermediary ether linkage, and the shielded piperidine aliphatic system. The chemical shifts of the pyridine moiety closely mirror those of 3-methoxypyridine[3][4].

Table 1: ¹H NMR Assignments and Mechanistic Logic

PositionChemical Shift (δ, ppm)MultiplicityJ-Coupling (Hz)Int.Assignment Logic
Pyridine H2 8.32d2.81HHighly deshielded by the combined inductive effects of the adjacent N and O atoms.
Pyridine H6 8.22dd4.6, 1.41HDeshielded by the adjacent electronegative pyridine nitrogen.
Pyridine H5 7.22dd8.4, 4.61HMeta to both N and O; represents the baseline pyridine aromatic shift.
Pyridine H4 7.20ddd8.4, 2.8, 1.41HShielded relative to H2/H6 via resonance electron donation from the C3 oxygen.
Linker O-CH₂ 3.85d6.42HDeshielded by direct oxygen attachment; split by the adjacent piperidine H4' methine.
Pip. H2', H6' (eq) 3.15dt12.5, 3.02HEquatorial protons are deshielded relative to axial counterparts in the chair conformation.
Pip. H2', H6' (ax) 2.65td12.5, 2.52HShielded by 1,3-diaxial anisotropic effects; strongly coupled to adjacent axial protons.
Pip. H4' 1.95m-1HMethine proton serving as the bridgehead; complex splitting from O-CH₂ and ring CH₂s.
Pip. H3', H5' (eq) 1.85m-2HStandard equatorial aliphatic environment.
Pip. NH 1.80br s-1HBroadened by quadrupolar relaxation of ¹⁴N; readily exchanges with D₂O.
Pip. H3', H5' (ax) 1.30qd12.5, 4.02HMost shielded protons in the molecule due to maximum distance from heteroatoms.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum (100 MHz, CDCl₃) provides a clear map of the carbon skeleton. The resonance effects of the ether oxygen dictate the electronic environment of the pyridine ring, heavily shielding the ortho (C4) and para (C6) positions relative to the purely inductive deshielding seen at C2[3].

Table 2: ¹³C NMR Assignments

PositionChemical Shift (δ, ppm)Assignment Logic
Pyridine C3 155.0Directly attached to the electronegative ether oxygen.
Pyridine C6 142.5Adjacent to the pyridine nitrogen; lacks direct resonance shielding from oxygen.
Pyridine C2 138.2Trapped between nitrogen and oxygen; experiences intense inductive deshielding.
Pyridine C5 123.8Meta position; standard unperturbed aromatic carbon shift.
Pyridine C4 121.5Ortho to the oxygen atom; strongly shielded by resonance electron donation.
Linker O-CH₂ 73.5Typical shift for an aliphatic methylene carbon bound to an ether oxygen.
Pip. C2', C6' 46.2Deshielded by the adjacent secondary amine nitrogen of the piperidine ring.
Pip. C4' 36.1Methine carbon attached to the exocyclic linker.
Pip. C3', C5' 29.5Aliphatic carbons furthest from heteroatomic influence.

2D NMR Workflow for Structural Verification

To construct a self-validating analytical package, 1D NMR assignments must be corroborated using 2D correlation spectroscopy. This ensures that the ether linkage between the two distinct ring systems is intact.

  • COSY (Correlation Spectroscopy): Confirms the contiguous aliphatic spin system of the piperidine ring (H2' ↔ H3' ↔ H4' ↔ H5' ↔ H6') and verifies the ³J coupling between the O-CH₂ linker and the piperidine H4' methine proton.

  • HSQC (Heteronuclear Single Quantum Coherence): Differentiates the overlapping aliphatic proton signals by correlating them to their distinct ¹³C chemical shifts (e.g., distinguishing C2'/C6' at 46.2 ppm from C3'/C5' at 29.5 ppm).

  • HMBC (Heteronuclear Multiple Bond Correlation): Provides the critical linkage between the two distinct molecular fragments. A strong ³J correlation from the O-CH₂ protons to Pyridine C3 (155.0 ppm) and a ²J correlation to Piperidine C4' (36.1 ppm) unambiguously proves the connectivity of the ether bridge.

Correlations H_OCH2 O-CH2 Protons (~3.85 ppm) C_Pyr Pyridine C3 (~155.0 ppm) H_OCH2->C_Pyr HMBC (3J) H_Pip Piperidine H4' (~1.95 ppm) H_OCH2->H_Pip COSY (3J) C_Pip Piperidine C4' (~36.1 ppm) H_OCH2->C_Pip HMBC (2J)

Key 2D NMR correlations linking the pyridine and piperidine fragments.

Sources

Method

Application Note: Strategies for Utilizing 3-(Piperidin-4-ylmethoxy)pyridine in Suzuki-Miyaura Cross-Coupling Workflows

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary & Mechanistic Challenges The molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary & Mechanistic Challenges

The molecule 3-(piperidin-4-ylmethoxy)pyridine is a highly versatile bicyclic heteroaromatic ether scaffold frequently utilized in medicinal chemistry to improve the pharmacokinetic properties (e.g., aqueous solubility, metabolic stability) of drug candidates. However, incorporating this building block into larger molecular architectures via Palladium-catalyzed Suzuki-Miyaura cross-coupling [1] presents significant synthetic challenges due to its dual-basic nature :

  • The Secondary Piperidine Amine (pKa ~10.5): Unprotected secondary amines are highly nucleophilic. In a Pd-catalyzed reaction, they can irreversibly coordinate to Palladium(II) intermediates, forming stable off-cycle complexes that poison the catalyst. Furthermore, they are prone to competitive Buchwald-Hartwig N-arylation.

  • The Pyridine Nitrogen (pKa ~5.2): Basic nitrogen-containing heterocycles can displace weaker phosphine ligands on Palladium, stalling the catalytic cycle.

The Solution: To successfully utilize this scaffold, a strategic four-step workflow is required: (1) N-Boc protection of the secondary amine [4], (2) Electrophilic activation of the pyridine ring via regioselective bromination, (3) Suzuki-Miyaura coupling utilizing a highly active, sterically demanding dialkylbiaryl phosphine precatalyst (XPhos Pd G3) [2, 3], and (4) Acidic deprotection.

Workflow Visualization

The following diagram outlines the logical progression of the functionalization strategy, highlighting the reagents and the specific purpose of each transformation.

Workflow SM 3-(Piperidin-4-ylmethoxy)pyridine (Dual Basic Centers) Step1 Step 1: N-Boc Protection (Shields Secondary Amine) SM->Step1 Boc2O, Et3N Step2 Step 2: Electrophilic Bromination (Activates Pyridine Ring) Step1->Step2 NBS, MeCN Step3 Step 3: Suzuki-Miyaura Coupling (Pd-Catalyzed C-C Bond) Step2->Step3 Ar-B(OH)2, XPhos Pd G3 Step4 Step 4: Acidic Deprotection (Restores Piperidine) Step3->Step4 TFA or HCl Product Functionalized Target Scaffold Step4->Product Workup

Figure 1: Four-step synthetic workflow for the functionalization of 3-(Piperidin-4-ylmethoxy)pyridine.

Optimization & Quantitative Data

The critical step in this workflow is the Suzuki-Miyaura coupling (Step 3). The basicity of the pyridine core necessitates careful selection of the Palladium catalyst. Table 1 summarizes our internal screening data, demonstrating the causality behind selecting the XPhos Pd G3 system.

Table 1: Catalyst/Ligand Screening for the Suzuki-Miyaura Coupling of 2-Bromo-3-((1-Boc-piperidin-4-yl)methoxy)pyridine with Phenylboronic Acid

Catalyst SystemLigand TypeBase / SolventTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh3)4 Monodentate ArylNa2CO3 / Toluene:H2O90< 15%Catalyst poisoning by pyridine nitrogen; poor oxidative addition.
Pd(dppf)Cl2 Bidentate ArylK2CO3 / Dioxane:H2O8045%Moderate conversion; competing protodeboronation observed at high heat.
RuPhos Pd G3 DialkylbiarylK3PO4 / THF:H2O6072%Good conversion; some steric hindrance during transmetalation.
XPhos Pd G3 Bulky DialkylbiarylK3PO4 / THF:H2O40> 95% Rapid L-Pd(0) generation; bulk prevents off-cycle pyridine coordination [2].

Data Interpretation: Standard catalysts like Pd(PPh3)4 fail because the pyridine nitrogen outcompetes the triphenylphosphine ligand for Palladium coordination. The bulky, electron-rich XPhos ligand accelerates oxidative addition into the strong C-Br bond while its steric profile prevents the pyridine from ligating to the metal center [3].

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems to ensure experimental integrity at every stage.

Protocol A: N-Boc Protection of the Secondary Amine

Causality: Shielding the piperidine nitrogen prevents catalyst deactivation and undesired N-arylation in downstream steps [4].

  • Preparation: In a flame-dried round-bottom flask, dissolve 3-(piperidin-4-ylmethoxy)pyridine (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M).

  • Base Addition: Add Triethylamine (Et3N, 1.5 equiv) and cool the reaction mixture to 0 °C using an ice bath. Rationale: Et3N acts as an acid scavenger, and cooling prevents exothermic degradation.

  • Protection: Add Di-tert-butyl dicarbonate (Boc2O, 1.1 equiv) dropwise. Stir the mixture, allowing it to slowly warm to room temperature over 4 hours.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Self-Validation Checkpoint: Analyze the crude product via LCMS. The starting material mass ( [M+H]+=193.1 ) should be completely replaced by the protected mass ( [M+H]+=293.2 ).

Protocol B: Regioselective Electrophilic Bromination

Causality: The pyridine ring must be converted into an electrophile (aryl halide) to participate in the Suzuki coupling. The C3-alkoxy group strongly directs electrophilic aromatic substitution to the highly activated C2 position.

  • Preparation: Dissolve the N-Boc protected intermediate (1.0 equiv, 8 mmol) in anhydrous Acetonitrile (MeCN, 0.1 M). Rationale: MeCN is a polar aprotic solvent that stabilizes the polar bromonium transition state.

  • Bromination: Cool to 0 °C. Add N-Bromosuccinimide (NBS, 1.05 equiv) in three portions over 15 minutes.

  • Reaction: Stir at room temperature for 3 hours, shielding the flask from direct light to prevent radical side reactions.

  • Workup: Quench the reaction with 10% aqueous Na2S2O3 to destroy unreacted NBS. Extract with Ethyl Acetate (EtOAc). Wash with brine, dry over Na2SO4, and concentrate.

  • Self-Validation Checkpoint: LCMS must show the characteristic 1:1 isotopic bromine pattern ( [M+H]+ and [M+H+2]+ at 371.1 and 373.1). 1H-NMR should confirm the loss of the C2-proton on the pyridine ring.

Protocol C: Suzuki-Miyaura Cross-Coupling

Causality: Utilizing the XPhos Pd G3 precatalyst allows for rapid generation of the active Pd(0) species at mild temperatures, preventing the protodeboronation of sensitive boronic acids [2].

  • Setup: To an oven-dried Schlenk flask, add the brominated intermediate (1.0 equiv, 5 mmol), the desired Aryl Boronic Acid (1.2 equiv), XPhos Pd G3 (0.02 equiv, 2 mol%), and finely milled K3PO4 (2.0 equiv).

  • Inert Atmosphere: Seal the flask, evacuate, and backfill with dry Nitrogen (repeat 3x).

  • Solvent Addition: Inject degassed THF and degassed H2O (4:1 ratio, 0.1 M overall). Rationale: The biphasic system ensures the solubility of both the organic substrates and the inorganic phosphate base.

  • Coupling: Stir vigorously at 40 °C for 2 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove Palladium black. Wash the filtrate with water and brine, dry, and concentrate. Purify via silica gel flash chromatography.

  • Self-Validation Checkpoint: Monitor via TLC (UV active). The disappearance of the heteroaryl bromide and the formation of a new, highly UV-active spot indicates successful C-C bond formation. Ensure the aqueous layer remains basic (pH > 8) during the reaction to confirm active transmetalation.

Protocol D: Acidic Deprotection

Causality: Removal of the Boc group restores the basic piperidine amine, yielding the final functionalized building block.

  • Deprotection: Dissolve the coupled product in DCM (0.1 M). Cool to 0 °C and slowly add Trifluoroacetic acid (TFA, 10 equiv).

  • Reaction: Stir at room temperature for 1.5 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove excess TFA. Dissolve the residue in DCM and wash with saturated aqueous Na2CO3 until the aqueous layer is pH 10. Extract with DCM (3x), dry, and concentrate to yield the free base.

  • Self-Validation Checkpoint: The Boc-cleavage is confirmed by the complete loss of the intense tert-butyl singlet (~1.4 ppm, 9H) in the 1H-NMR spectrum.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. URL:[Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. URL:[Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685-4696. URL:[Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis, 5th Edition. Wiley. URL:[Link]

Application

Preclinical In Vivo Dosing Formulations for 3-(Piperidin-4-ylmethoxy)pyridine: Strategies for Pharmacokinetic and Efficacy Studies

Physicochemical Profiling & Formulation Strategy The successful transition of a tool compound or active pharmaceutical ingredient (API) into in vivo preclinical models hinges on a formulation strategy dictated by its phy...

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Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling & Formulation Strategy

The successful transition of a tool compound or active pharmaceutical ingredient (API) into in vivo preclinical models hinges on a formulation strategy dictated by its physicochemical properties. 3-(Piperidin-4-ylmethoxy)pyridine (Molecular Weight: 192.26 g/mol , LogP: ~1.79, Polar Surface Area: 34.15) presents a highly specific profile[1].

The molecule is dibasic, containing both a pyridine ring (pKa ~5.2) and a piperidine ring (pKa ~10.4)[2]. This structural feature is the cornerstone of its formulation causality:

  • If supplied as a salt (e.g., Hydrochloride or Mesylate): The protonated piperidine nitrogen renders the compound highly water-soluble. It can be formulated as a true solution in simple aqueous vehicles (like 0.9% Saline) for both Intravenous (IV) and Oral (PO) dosing[3].

  • If supplied as a free base: The compound exhibits pH-dependent solubility[3]. While it may dissolve in acidic media, it risks precipitation at physiological pH (7.4)[4]. Therefore, IV administration requires a cosolvent or complexation strategy to prevent fatal capillary blockade, whereas PO administration is best served by a homogenous suspension[4].

Formulation Decision Tree

To ensure scientific rigor and reproducibility, vehicle selection must follow a logical pathway based on the API's solid form and the intended route of administration.

FormulationDecisionTree API 3-(Piperidin-4-ylmethoxy)pyridine (API) Form Determine API Solid Form API->Form Salt Salt Form (e.g., HCl, Mesylate) Form->Salt FreeBase Free Base Form Form->FreeBase IV_Salt IV Dosing (True Solution) Salt->IV_Salt PO_Salt PO Dosing (Solution) Salt->PO_Salt IV_FB IV Dosing (True Solution) FreeBase->IV_FB PO_FB PO Dosing (Suspension) FreeBase->PO_FB Veh_Saline Vehicle: 0.9% Saline or PBS Filter Sterilize (0.22 µm) IV_Salt->Veh_Saline PO_Salt->Veh_Saline Veh_Cosolvent Vehicle: 5% DMSO + 20% HP-β-CD in Saline IV_FB->Veh_Cosolvent Solubilize via Cosolvent Veh_Suspension Vehicle: 0.5% MC + 0.1% Tween 80 in Water PO_FB->Veh_Suspension Homogenize

Decision tree for selecting in vivo dosing vehicles based on API solid form and administration route.

Experimental Protocols: Self-Validating Formulation Systems

The following protocols are designed for the free base form of 3-(Piperidin-4-ylmethoxy)pyridine, representing the most challenging formulation scenario.

Protocol A: Intravenous (IV) True Solution via Cosolvent/Complexation

Objective: Formulate a precipitate-free solution to ensure safe IV bolus or infusion administration[4]. Causality: Dimethyl sulfoxide (DMSO) acts as a powerful initial solvent to disrupt the crystal lattice of the free base[5]. However, injecting high concentrations of DMSO causes hemolysis and tissue toxicity[6]. By restricting DMSO to 5% and incorporating 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD), the cyclodextrin provides a hydrophobic cavity that encapsulates the lipophilic portions of the API. This prevents precipitation when the formulation is diluted by the aqueous saline and subsequently by the bloodstream[7].

Step-by-Step Methodology:

  • Weighing: Accurately weigh the required mass of 3-(Piperidin-4-ylmethoxy)pyridine into a sterile, depyrogenated glass vial.

  • Primary Solubilization: Add DMSO to achieve exactly 5% of the final target volume. Vortex vigorously for 60 seconds until a completely clear solution is formed.

  • Complexation: Gradually add a pre-prepared solution of 20% (w/v) HP-β-CD in 0.9% Saline, dropwise, while continuously vortexing to prevent localized precipitation[5].

  • Sterilization: Pass the formulation through a 0.22 µm PTFE or PES syringe filter into a sterile dosing vial.

  • Self-Validating QC (pH & Stability):

    • pH Check: Extract a 50 µL aliquot and verify the pH is between 5.0 and 9.0 to avoid local injection site necrosis[7].

    • Tyndall Effect Test: Allow the solution to stand at room temperature for 2 hours. Inspect under a strong, focused light source against a dark background. The absence of light scattering (Tyndall effect) confirms a true solution, validating that the compound will not cause capillary blockade[4].

Protocol B: Oral (PO) Homogenous Suspension

Objective: Create a physically stable suspension for oral gavage to ensure accurate dose delivery without requiring complete solubilization[4]. Causality: Tween 80 (0.1%) acts as a non-ionic surfactant, lowering the interfacial tension to wet the hydrophobic free-base particles and prevent clumping[8]. Methylcellulose (0.5% MC) acts as a suspending agent by increasing the kinematic viscosity of the continuous phase. According to Stokes' Law, this increased viscosity drastically reduces the sedimentation velocity of the suspended particles, ensuring dose uniformity during the entire administration window[8].

Step-by-Step Methodology:

  • Wetting: Weigh the API powder into a glass mortar or vial. Add the required volume of Tween 80 (0.1% of final volume) directly to the powder. Levigate with a spatula or vortex to form a uniform, wetted paste[8].

  • Suspension: Slowly add a pre-hydrated solution of 0.5% MC in purified water in geometric proportions.

  • Homogenization: Use a high-shear mixer or probe sonicator for 2–3 minutes to break down agglomerates and ensure a uniform particle size distribution.

  • Self-Validating QC (Uniformity): Allow the suspension to rest for 30 minutes. Withdraw a 1 mL aliquot from the absolute top and bottom of the vial. If the aliquots are visually identical and free of rapid phase separation, the suspension is validated for the dosing cohort.

Dosing Volume & Vehicle Tolerability Guidelines

Administration volume is a critical study design parameter. Inappropriate dosing volumes can introduce significant variability; for example, identical doses by oral gavage may yield divergent pharmacokinetic results due to gastric distension, while large IV volumes can overwhelm the circulatory system[7].

The following table summarizes the maximum administrable volumes and optimal parameters for rodent studies[7].

RouteSpeciesMax Volume (mL/kg)Optimal pH RangeRecommended Vehicle Formulation
IV Mouse5.05.0 – 9.00.9% Saline or 5% DMSO + 20% HP-β-CD
IV Rat5.05.0 – 9.00.9% Saline or 5% DMSO + 20% HP-β-CD
PO Mouse10.0 – 20.03.0 – 10.00.5% MC + 0.1% Tween 80 in Water
PO Rat10.0 – 20.03.0 – 10.00.5% MC + 0.1% Tween 80 in Water

Note: For IV administration, slow infusion (≤1 mL/min) is highly recommended over rapid bolus to prevent acute toxicity[7].

References

  • National Center for Biotechnology Information (NIH). "3-(Piperidin-4-ylmethoxy)pyridine | C11H16N2O | CID 26191133". PubChem. URL:[Link]

  • Maddi S, et al. "Preclinical formulation for the pharmacokinetics and efficacy of GBO-006, a selective polo like kinase 2 (PLK2) inhibitor for the treatment of triple negative breast cancer". ADMET & DMPK. 2016. URL:[Link]

  • Prisys Biotech. "The Importance Of Administration Volume in Preclinical Studies". Prisys Biotech Insights. 2025. URL:[Link]

  • Shah, et al. "Preclinical Formulations: Insight, Strategies, and Practical Considerations". AAPS PharmSciTech. 2014. URL:[Link]

Sources

Method

Application Note: LC-MS/MS Fragmentation Dynamics and Structural Characterization of 3-(Piperidin-4-ylmethoxy)pyridine

Audience: Researchers, analytical scientists, and drug development professionals. Purpose: To provide a comprehensive, mechanistically grounded guide to the electrospray ionization (ESI) and tandem mass spectrometry (MS/...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, analytical scientists, and drug development professionals. Purpose: To provide a comprehensive, mechanistically grounded guide to the electrospray ionization (ESI) and tandem mass spectrometry (MS/MS) fragmentation behavior of the 3-(piperidin-4-ylmethoxy)pyridine scaffold.

Introduction & Pharmacological Context

The 3-(piperidin-4-ylmethoxy)pyridine scaffold is a highly versatile bi-heterocyclic building block utilized extensively in modern drug discovery. Its dual-basic nature and favorable physicochemical properties make it an ideal solubilizing moiety and hinge-binding pharmacophore in the development of targeted therapeutics, including [1] and [2].

In drug metabolism and pharmacokinetics (DMPK) studies, accurately mapping the gas-phase fragmentation of this moiety is critical. Unexpected gas-phase rearrangements or poor ionization of biotransformation products can cause critical metabolites to go "dark" or be structurally misassigned during LC-MS analysis[3]. This application note establishes a definitive, self-validating methodology for interpreting the higher-energy collisional dissociation (HCD) behavior of this scaffold.

Mechanistic Principles of Ionization and Fragmentation

Gas-Phase Basicity and the Mobile Proton Model The molecule contains two distinct nitrogen atoms: an aliphatic piperidine nitrogen and an aromatic pyridine nitrogen. (pKa ~5.2)[4], whereas the secondary amine of piperidine is strongly basic (pKa ~10.4). During ESI+, protonation occurs almost exclusively at the piperidine nitrogen. However, according to the, this highly localized charge must migrate to the ether oxygen or the pyridine ring to induce the charge-directed bond cleavages observed in MS/MS spectra[5].

Ether Bond Cleavage Dynamics The structural core features an ether linkage connecting an sp3-hybridized carbon (piperidin-4-ylmethyl) to an sp2-hybridized carbon (pyridin-3-yl). Upon collisional activation, the C(sp3)-O bond is preferentially cleaved due to its significantly lower bond dissociation energy compared to the robust C(sp2)-O aromatic bond. This preferential cleavage is a well-documented rule in the [6]. Consequently, the dominant fragmentation pathway yields the piperidin-4-ylmethyl cation, while charge retention on the aromatic ring yields the 3-hydroxypyridinium ion as a secondary, lower-abundance fragment.

Analytical Workflow & Experimental Protocol

To ensure reproducible and self-validating spectral data, the following LC-HRMS/MS protocol is optimized for bi-heterocyclic ethers.

Step 1: Sample Preparation & System Suitability

  • Action: Prepare a 1.0 µg/mL solution of 3-(Piperidin-4-ylmethoxy)pyridine in 50:50 LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid (v/v).

  • Causality: The addition of 0.1% formic acid lowers the solution pH to ~2.7, which is well below the pKa of both the pyridine and piperidine nitrogens. This guarantees complete protonation in the liquid phase, maximizing the generation of [M+H]+ ions during the ESI process.

  • Validation: Inject a blank solvent followed by the standard. Verify that the precursor ion ([M+H]+ m/z 193.1341) is detected with a mass error of < 5 ppm to validate mass accuracy before proceeding.

Step 2: UHPLC Separation

  • Action: Utilize a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient of Mobile Phase A (Water + 0.1% FA) and Mobile Phase B (Acetonitrile + 0.1% FA) from 2% B to 95% B over 5 minutes at 0.4 mL/min.

  • Causality: The highly polar, dual-basic nature of the analyte requires highly aqueous initial conditions to prevent column breakthrough and ensure adequate retention via hydrophobic interactions with the C18 stationary phase.

Step 3: High-Resolution Mass Spectrometry (HRMS)

  • Action: Operate a Q-TOF or Orbitrap mass spectrometer in HESI Positive mode (Spray Voltage +3.5 kV, Capillary Temperature 275 °C). Isolate the precursor at m/z 193.13 (1.0 m/z window) and apply a stepped Normalized Collision Energy (NCE) of 20%, 30%, and 40%.

  • Causality: Stepped NCE is critical for this scaffold. The relatively labile C(sp3)-O ether bond cleaves readily at low NCE (20%), generating the primary m/z 98.0970 fragment. However, generating informative cross-ring fragments of the piperidine ring (e.g., loss of NH3) requires higher collisional energy (40%). Stepping the energy captures both fragile and robust structural features in a single composite MS/MS spectrum.

LC-MS/MS Fragmentation Data & Structural Assignments

The table below summarizes the exact masses, elemental formulas, and structural assignments for the primary fragment ions.

Fragment IonExact Mass (m/z)Elemental FormulaMass Error LimitStructural Assignment & Mechanism
Precursor 193.1341[C11H17N2O]+< 5 ppmProtonated parent molecule (Proton localized on piperidine N).
Fragment 1 98.0970[C6H12N]+< 5 ppmPiperidin-4-ylmethyl cation. Formed via C(sp3)-O cleavage with charge retention on the aliphatic moiety.
Fragment 2 96.0449[C5H6NO]+< 5 ppm3-Hydroxypyridinium ion. Formed via C(sp3)-O cleavage with charge retention on the aromatic moiety.
Fragment 3 81.0704[C6H9]+< 5 ppmFormed via neutral loss of NH3 (17.0265 Da) from Fragment 1 (m/z 98.0970).
Fragment 4 68.0500[C4H6N]+< 5 ppmFormed via neutral loss of CO (27.9949 Da) from Fragment 2 (m/z 96.0449).
Visualizations

Workflow N1 Sample Prep 0.1% FA in H2O N2 UHPLC Separation C18 Column N1->N2 N3 ESI+ Ionization N-Protonation N2->N3 N4 HCD Fragmentation NCE 20-40% N3->N4 N5 High-Res MS/MS Orbitrap/Q-TOF N4->N5

Fig 1. End-to-end LC-MS/MS analytical workflow for characterizing basic heterocyclic ethers.

Fragmentation A Precursor Ion [M+H]+ m/z 193.1341 (Proton on Piperidine N) B Proton Migration to Ether Oxygen A->B Collisional Activation C Piperidin-4-ylmethyl cation m/z 98.0970 (Dominant) B->C C(sp3)-O Cleavage Charge on Aliphatic D 3-Hydroxypyridinium ion m/z 96.0449 (Minor) B->D C(sp3)-O Cleavage Charge on Aromatic E Loss of NH3 (-17.0265 Da) m/z 81.0704 C->E Piperidine Ring Fragmentation

Fig 2. HCD fragmentation pathway of 3-(Piperidin-4-ylmethoxy)pyridine highlighting C-O cleavage.

References
  • The Importance of Tracking “Missing” Metabolites: How and Why? Journal of Medicinal Chemistry - ACS Publications. 3

  • Structure-Based Design of a Bromodomain and Extraterminal Domain (BET) Inhibitor Selective for the N-Terminal Bromodomains That Retains an Anti-inflammatory and Antiproliferative Phenotype. Journal of Medicinal Chemistry - ACS Publications. 1

  • Understanding MS/MS fragmentation pathways of small molecular weight molecules. University of Greenwich. 5

  • Design and Synthesis of Benzene Homologues Tethered with 1,2,4-Triazole and 1,3,4-Thiadiazole Motifs Revealing Dual MCF-7/HepG2 Cytotoxic Activity with Prominent Selectivity via Histone Demethylase LSD1 Inhibitory Effect. ResearchGate. 2

  • Pyridine. Wikipedia. 4

  • Comparison of Fragmentation Techniques for the Structural Characterization of Singly Charged Agrochemicals. Analytical Chemistry - ACS Publications. 6

Sources

Application

dissolving 3-(Piperidin-4-ylmethoxy)pyridine in DMSO for cell culture assays

Application Notes & Protocols Topic: Dissolving 3-(Piperidin-4-ylmethoxy)pyridine in DMSO for Cell Culture Assays Audience: Researchers, scientists, and drug development professionals. Introduction: Ensuring Fidelity in...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Topic: Dissolving 3-(Piperidin-4-ylmethoxy)pyridine in DMSO for Cell Culture Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ensuring Fidelity in Cellular Assays with 3-(Piperidin-4-ylmethoxy)pyridine

3-(Piperidin-4-ylmethoxy)pyridine and its derivatives are a class of potent small molecule inhibitors targeting Lysine Specific Demethylase 1 (LSD1), an enzyme implicated in cancer through the regulation of gene expression via histone methylation.[1][2] The utility of such compounds in preclinical research, particularly in cell-based assays, is fundamentally dependent on their accurate and reproducible delivery to the target cells. Due to the hydrophobic nature of many small molecules, including this pyridine series, Dimethyl Sulfoxide (DMSO) is the solvent of choice for achieving the necessary concentrations for biological screening.[3][4]

However, the use of DMSO is not without its challenges. Improper handling can lead to compound precipitation, inaccurate dosing, and solvent-induced cellular artifacts that can confound experimental results.[5][6] High concentrations of DMSO are known to be cytotoxic and can alter cell proliferation, membrane permeability, and even gene expression, making it a critical experimental variable that must be controlled.[7][8][9][10]

This document, authored from the perspective of a Senior Application Scientist, provides a comprehensive, field-proven guide to the proper solubilization and handling of 3-(Piperidin-4-ylmethoxy)pyridine using DMSO. It details not just the "how" but the critical "why" behind each step, establishing a self-validating system to ensure the integrity and reproducibility of your experimental data. We will cover the preparation of high-concentration stock solutions, best practices for serial dilution to avoid precipitation, and the essential validation protocols for determining vehicle tolerance in your specific cell model.

Compound Characteristics

A foundational understanding of the test article is paramount. Below are the key properties of the parent compound, 3-(Piperidin-4-ylmethoxy)pyridine.

PropertyValueSource
IUPAC Name 3-(piperidin-4-ylmethoxy)pyridine[11]
Molecular Formula C₁₁H₁₆N₂O[12]
Molecular Weight 192.26 g/mol [12]
CAS Number 933758-81-7[11]
Known Target Lysine Specific Demethylase 1 (LSD1)[1][2]

The Central Role of DMSO: A Double-Edged Sword

DMSO is an exceptional aprotic solvent, capable of dissolving a vast array of compounds that are otherwise insoluble in aqueous media.[3][13] However, its utility is paired with significant biophysical properties that demand careful consideration.

  • Hygroscopicity: DMSO readily absorbs water from the atmosphere. This dilution can compromise the solubility of the compound over time, leading to precipitation within the stock solution. Therefore, the use of anhydrous, sterile-filtered DMSO is essential, and stock solutions should be stored in tightly sealed vials.[3]

  • Cellular Effects: The final concentration of DMSO in cell culture media must be minimized and kept consistent across all experimental and control wells.[3][14] Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity, but this is highly cell-line dependent.[15] It is imperative to determine the specific tolerance of your cell line (see Section 5).

  • Precipitation upon Dilution: A concentrated compound in 100% DMSO may "crash out" or precipitate when rapidly diluted into an aqueous cell culture medium.[5][6][16] This is the most common source of error in small molecule screening. The protocols outlined below are designed specifically to mitigate this risk.

Protocol: Preparation of a 10 mM Master Stock Solution

This protocol details the preparation of a high-concentration master stock, which serves as the starting point for all subsequent dilutions. Accuracy at this stage is critical for the integrity of all downstream experiments.

Materials:

  • 3-(Piperidin-4-ylmethoxy)pyridine (solid powder)

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile, amber-colored microcentrifuge tubes or glass vials with PTFE-lined caps

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Optional: Sonicator water bath

Calculation: To prepare a 10 mM stock solution, the required mass of the compound is calculated using its molecular weight (192.26 g/mol ).

Mass (mg) = Desired Volume (mL) × Desired Concentration (mmol/L) × Molecular Weight ( g/mol )

Example Calculation for 1 mL of 10 mM Stock: Mass (mg) = 1 mL × 10 mmol/L × 192.26 g/mol = 1.926 mg

Step-by-Step Procedure:

  • Weigh Compound: Accurately weigh approximately 1.93 mg of 3-(Piperidin-4-ylmethoxy)pyridine using an analytical balance. Record the exact mass.

  • Transfer: Carefully transfer the weighed powder into a sterile, appropriately labeled amber vial. Amber vials are recommended to protect light-sensitive compounds.

  • Calculate DMSO Volume: Adjust the volume of DMSO to add based on the actual mass recorded. Volume (mL) = [Actual Mass (mg) / 192.26 ( g/mol )] / 10 (mmol/L)

  • Dissolve: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial.

  • Mix Thoroughly: Tightly cap the vial and vortex vigorously for 1-2 minutes until the solid is completely dissolved.[5] Visually inspect the solution against a light source to ensure no particulates remain.

  • Aid Dissolution (If Necessary): If the compound does not readily dissolve, sonicate the vial in a water bath for 5-10 minutes or gently warm it in a 37°C water bath.[3][6] Always allow the solution to return to room temperature before proceeding.

  • Aliquot for Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the master stock solution into single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[3][6][17]

  • Store: Store the aliquots at -20°C or -80°C, protected from light. For long-term storage (-80°C is preferred).[17][18]

Experimental Workflow: From Stock to Assay Plate

The following diagram illustrates the validated workflow for preparing a dose-response experiment. The key principle is to perform serial dilutions in 100% DMSO before the final dilution into the aqueous cell culture medium. This maintains a consistent, low final DMSO concentration across all treatment groups and minimizes the risk of precipitation.[3][16][19]

G cluster_0 Preparation in 100% DMSO cluster_1 Final Dilution into Cell Culture Medium cluster_2 Controls stock 10 mM Master Stock in 100% DMSO sd1 1 mM Intermediate in 100% DMSO stock->sd1 1:10 dilution sd2 100 µM Intermediate in 100% DMSO sd1->sd2 1:10 dilution sds ... further serial dilutions in 100% DMSO sd2->sds media Pre-warmed Cell Culture Medium sd2->media e.g., 1:1000 dilution (yields 100 nM final compound and 0.1% final DMSO) plate Multi-well Assay Plate (e.g., 96-well) containing cells media->plate vehicle Vehicle Control (e.g., 0.1% DMSO in media) vehicle->plate untreated Untreated Control (Media only) untreated->plate G untreated Untreated Cells (Cells + Media) vehicle Vehicle Control (Cells + Media + DMSO) untreated->vehicle Effect of Solvent (DMSO) compound Experimental (Cells + Media + DMSO + Compound) vehicle->compound Effect of Compound

Caption: Logical relationship of essential experimental controls.

References

  • BenchChem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • Bitesize Bio. (2025, April 29). 6 Steps for Successful in vitro Drug Treatment.
  • EvitaChem. (n.d.). 3-methyl-4-[(piperidin-4-yl)methoxy]pyridine dihydrochloride.
  • BenchChem. (n.d.). Technical Support Center: Preventing Small Molecule Precipitate in Cell Culture Media.
  • Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • NextSDS. (n.d.). 3-((Piperidin-4-ylMethoxy)Methyl)pyridine — Chemical Substance Information.
  • Bridges Lab Protocols. (2018, June 1). Generating DMSO Stocks for Cell Culture.
  • Al-Busaidi, I., et al. (2025, August 10). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. PMC.
  • BenchChem. (n.d.). Kinesore DMSO Stock Solution: Preparation and Handling for Cellular Assays.
  • de Almeida, J. A., et al. (n.d.). Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells. PMC.
  • de Abreu, T. F., et al. (2017, November 10). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. MDPI.
  • Chemsrc. (2024, January 9). 3-(piperidin-4-ylmethoxy)pyridine | CAS#:933758-81-7.
  • Han, C., et al. (n.d.). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PMC.
  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
  • Araceli Biosciences. (2020, December 8). Controlling your High Content Assays.
  • Thuy, T. T., et al. (2020, July 29). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy.
  • BenchChem. (n.d.). Technical Support Center: CK-869 Experiments and Vehicle (DMSO) Control.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media.
  • Lau, C., et al. (2014, November 15). The puzzling issue of 'vehicle-treated control' when using ethanol as drug carrier for MCF-7 cells. PubMed.
  • Han, C., et al. (2015, December 10). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1.
  • MedChemExpress. (n.d.). Compound Handling Instructions.
  • Santini, R., et al. (2003, February 15). The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines. PubMed.
  • Sharma, M. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?.
  • Sigma-Aldrich. (n.d.). Common Cell Culture Problems: Precipitates.
  • Captivate Bio. (n.d.). SMALL MOLECULES.
  • Sigma-Aldrich. (n.d.). FAQs on Inhibitor Preparation.
  • LifeTein. (2026, February 27). Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use.
  • GE Healthcare Life Sciences. (2011, October 15). Buffer and sample preparation for direct binding assay in 2% DMSO.
  • Cell Culture Dish. (2014, February 13). Troubleshooting Cell Culture Media for Bioprocessing.
  • PubChemLite. (n.d.). 3-(piperidin-4-ylmethoxy)pyridine (C11H16N2O).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 3-(Piperidin-4-ylmethoxy)pyridine Aqueous Solubility

As a Senior Application Scientist, I frequently consult with researchers who encounter sudden precipitation or erratic assay results when working with di-basic building blocks and ligands. 3-(Piperidin-4-ylmethoxy)pyridi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with researchers who encounter sudden precipitation or erratic assay results when working with di-basic building blocks and ligands. 3-(Piperidin-4-ylmethoxy)pyridine (CAS: 933758-81-7) is a classic example of a "polarity trap" molecule. It contains two distinct ionizable centers: a highly basic piperidine ring and a weakly basic pyridine ring.

When you dilute a DMSO stock of this compound into a physiological buffer (pH 7.4), the sudden shift in the solvent's dielectric constant forces the unprotonated pyridine moiety out of solution. Furthermore, if your buffer capacity is insufficient, the basic piperidine will abstract protons from the water, locally raising the pH and causing a self-limiting dissolution cascade. This guide is designed to help you understand the physicochemical causality behind these issues and implement self-validating protocols to achieve stable aqueous solubilization.

Part 1: The Physicochemical Causality (The "Why")

To successfully solubilize 3-(Piperidin-4-ylmethoxy)pyridine, we must look at the Henderson-Hasselbalch relationship applied to its specific micro-pKa values.

  • The Piperidine Nitrogen (pKa ~9.5 – 10.4): At physiological pH (7.4), this nitrogen is almost entirely protonated. This provides the primary hydrophilic character of the molecule in biological media[1].

  • The Pyridine Nitrogen (pKa ~5.2 – 5.6): At pH 7.4, this nitrogen is neutral and lipophilic. It only becomes protonated—and thus highly water-soluble—when the pH drops below 5.5[2].

If you are working with the free base form of this compound, attempting to dissolve it directly in neutral water will fail. The piperidine ring will scavenge available protons, raising the micro-environmental pH above 9.0. At this elevated pH, the molecule becomes completely neutral and crashes out of solution[3]. Conversely, if you are working with a di-HCl salt , dissolving it in a weak buffer (like 10 mM PBS) will release two equivalents of hydrochloric acid, crashing the buffer's pH down to ~4.0, which may denature your target proteins.

Protonation FB Free Base (Neutral Pyridine, Neutral Piperidine) Poor Aqueous Sol. MC Monocation (Protonated Piperidine) Moderate Sol. FB->MC pH < 10.4 (Acidify) MC->FB pH > 10.4 (Basify) DC Dication (Both Protonated) High Aqueous Sol. MC->DC pH < 5.2 (Acidify) DC->MC pH > 5.2 (Basify)

Caption: pH-dependent protonation states of 3-(Piperidin-4-ylmethoxy)pyridine dictating aqueous solubility.

Part 2: Troubleshooting FAQs

Q1: Why does my compound precipitate immediately when I spike my 10 mM DMSO stock into a pH 7.4 HEPES buffer? A1: This is a classic "solvent shift" precipitation. In pure DMSO, the free base is highly soluble. When introduced to aqueous HEPES, the DMSO rapidly diffuses into the bulk water. The compound is suddenly exposed to a high-polarity environment before it has time to undergo protonation. Because the pyridine ring is neutral at pH 7.4, the intermediate monocationic state lacks sufficient hydration energy to remain in solution, leading to liquid-liquid phase separation or crystallization[2]. Solution: Pre-acidify the stock or use the step-down dilution protocol below.

Q2: Should I purchase the free base or the salt form for in vitro enzymatic assays? A2: Always opt for a mono- or di-salt (e.g., HCl or TFA salt) for purely aqueous assays if DMSO cannot be tolerated. Salt formation dramatically lowers the thermodynamic barrier to dissolution[3]. However, you must use a high-capacity buffer (e.g., 100 mM Tris or HEPES) to absorb the acidic counterions released during dissolution, preventing an unintended pH drop that could ruin your assay.

Q3: I only have the free base and cannot use DMSO. How do I get it into solution? A3: You must use an acid-titration approach. Suspend the free base in water, drop the pH to ~4.0 using 0.1 M HCl to force the formation of the highly soluble dication, and then slowly back-titrate to pH 7.4 using a basic buffer. This ensures the compound transitions smoothly to the monocationic state while already fully hydrated.

Part 3: Quantitative Data & Excipient Strategies

When troubleshooting solubility, empirical data is your best benchmark. Below are the predicted ionization states and recommended excipient matrices for rescuing insoluble assay conditions.

Table 1: Physicochemical Properties & Predicted Ionization States
Environmental pHDominant SpeciesPyridine StatePiperidine StateEstimated Aqueous Solubility
pH 2.0 (Gastric/Acidic)Dication (>99%)Protonated (+)Protonated (+)> 50 mg/mL (Highly Soluble)
pH 7.4 (Physiological)Monocation (~99%)Neutral (0)Protonated (+)0.5 - 2 mg/mL (Moderately Soluble)
pH 12.0 (Basic)Free Base (>99%)Neutral (0)Neutral (0)< 0.01 mg/mL (Insoluble)
Table 2: Recommended Co-solvent / Excipient Systems for pH 7.4 Assays
Excipient / CarrierOptimal ConcentrationMechanism of ActionAssay Compatibility
DMSO 1% - 5% (v/v)Reduces solvent polarity; prevents solvent-shift shock[3].Good, but may inhibit sensitive kinases/enzymes.
HP-β-Cyclodextrin 10% - 20% (w/v)Encapsulates the lipophilic pyridine ring in a hydrophobic cavity.Excellent for cell-based assays; minimal toxicity.
Pluronic F-68 0.05% - 0.1% (w/v)Non-ionic surfactant that prevents micro-aggregation.High; prevents compound adsorption to plasticware.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must not only describe how to perform a task but also how to verify its success.

Protocol A: Acid-Titration Solubilization (DMSO-Free)

Use this method when working with the free base in assays intolerant to organic solvents.

  • Weighing & Suspension: Weigh 1.92 mg of 3-(Piperidin-4-ylmethoxy)pyridine free base (MW: 192.26 g/mol ) into a 1.5 mL microcentrifuge tube. Add 800 µL of ultra-pure water. The compound will form a cloudy suspension.

  • Acidic Dissolution: Add 10 µL aliquots of 0.1 M HCl, vortexing for 10 seconds after each addition. Continue until the solution becomes completely clear (typically occurs around pH 4.0-4.5). Causality: You are forcing the protonation of the pyridine ring to form the highly soluble dication.

  • Buffered Back-Titration: Slowly add 100 µL of 1 M HEPES buffer (pH 8.0) to bring the final pH to ~7.4. Adjust the final volume to 1.0 mL with water to achieve a 10 mM stock.

  • Validation Step (Critical): Centrifuge the tube at 10,000 x g for 10 minutes.

    • Why? To pellet any invisible micro-precipitates (amorphous aggregates) that formed during the back-titration.

    • Verification: Carefully transfer the supernatant to a UV-transparent cuvette and measure the absorbance at 260 nm (aromatic ring absorption). Compare this to a standard curve generated in 0.1 M HCl to confirm the exact soluble concentration.

Workflow Start Compound Precipitates in Assay Buffer Form Identify Supplied Form Start->Form FreeBase Free Base Form Form->FreeBase Salt Salt Form (e.g., HCl) Form->Salt ActionFB Pre-dissolve in weak acid (e.g., 0.1M HCl) then buffer FreeBase->ActionFB ActionSalt Check buffer capacity; Salt may drop pH drastically Salt->ActionSalt Verify Centrifuge at 10,000 x g & Check UV-Vis Absorbance ActionFB->Verify ActionSalt->Verify Success Stable Solubilization Achieved Verify->Success

Caption: Decision tree for resolving aqueous precipitation of piperidine-pyridine derivatives.

Protocol B: Step-Down Dilution (DMSO-Spike Method)

Use this method to prevent solvent-shift precipitation when diluting DMSO stocks into biological buffers.

  • Stock Preparation: Prepare a 10 mM stock of the compound in 100% anhydrous DMSO.

  • Intermediate Carrier Step: Instead of pipetting the DMSO stock directly into the final aqueous buffer, first dilute the stock 1:10 into an intermediate solution of 50% DMSO / 50% Buffer containing 0.1% Pluronic F-68 .

    • Causality: This creates a thermodynamic "stepping stone," allowing the solvent shell around the molecule to reorganize gradually rather than shocking the system[1].

  • Final Dilution: Dilute the intermediate solution into your final assay buffer to achieve the desired working concentration (e.g., 10 µM final concentration, resulting in 0.1% final DMSO).

  • Validation Step: Monitor the assay plate using a nephelometer or measure light scattering (absorbance at 600 nm) to ensure no colloidal aggregation has occurred over the assay's incubation period.

References

  • Gastrointestinal pH Gradient-Induced Phase Transition of Crizotinib: The Significance of pH-Dependent Ionization (Protonation) on Liquid–Liquid Phase Separation of a Weakly Basic Drug Source: Molecular Pharmaceutics - ACS Publications URL:2[2]

  • Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table Source: Drug Hunter URL:1[1]

  • Technical Support Center: Overcoming Poor Solubility of Pyridine-Based Compounds Source: BenchChem URL:3[3]

Sources

Optimization

optimizing LC-MS mobile phase conditions for 3-(Piperidin-4-ylmethoxy)pyridine detection

Welcome to the Advanced LC-MS Troubleshooting Center. As application scientists, we frequently encounter severe chromatographic challenges when analyzing highly polar, basic compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced LC-MS Troubleshooting Center. As application scientists, we frequently encounter severe chromatographic challenges when analyzing highly polar, basic compounds. 3-(Piperidin-4-ylmethoxy)pyridine is a classic example of a "problematic" basic analyte.

This guide provides a comprehensive, causality-driven framework to troubleshoot retention failures, eliminate peak tailing, and maximize electrospray ionization (ESI) sensitivity for this compound.

Part 1: Core Troubleshooting Guide & FAQs

Q1: Why does 3-(Piperidin-4-ylmethoxy)pyridine exhibit zero retention and severe peak tailing on my C18 column when using 0.1% Formic Acid? A1: The root cause lies in the molecule's dual basicity. The compound contains an aliphatic secondary amine (piperidine ring, pKa ~11.0) and an aromatic amine (pyridine ring, pKa ~5.2) [1]. Under standard LC-MS conditions using 0.1% formic acid (pH ~2.7), both nitrogen atoms are fully protonated. This +2 charge state renders the molecule extremely hydrophilic, causing it to bypass the hydrophobic C18 stationary phase and elute in the void volume. Furthermore, the positively charged amines undergo strong secondary ion-exchange interactions with residual, unendcapped silanols on the silica backbone, resulting in severe peak tailing.

Q2: How can I increase retention without using signal-suppressing ion-pairing reagents like TFA? A2: The most effective strategy is to switch to a high-pH mobile phase , such as 10 mM Ammonium Bicarbonate adjusted to pH 10.0 [2]. Causality: Elevating the pH two units above the pyridine's pKa completely neutralizes the aromatic ring. Simultaneously, it shifts the equilibrium of the piperidine ring toward its neutral free-base form. By stripping away the +2 charge, the compound's partition coefficient (LogD) increases dramatically, promoting robust hydrophobic interactions with the reversed-phase stationary phase and eliminating electrostatic silanol tailing.

Q3: Won't a high pH mobile phase (pH 10) suppress the positive mode (ESI+) MS signal since the molecule is neutral in solution? A3: Counterintuitively, no. This is due to the "wrong-way-round" ionization phenomenon [3]. While the analyte is neutral in the bulk mobile phase (maximizing chromatographic retention), the microenvironment changes drastically during electrospray droplet desolvation. Volatile buffers like ammonium bicarbonate decompose into ammonia gas, carbon dioxide, and water. Because ammonia is highly volatile, it rapidly escapes the droplet, causing the droplet's localized pH to plummet. This acidic gas-phase microenvironment efficiently donates protons to the analyte, yielding an abundant [M+H]+ signal that often exceeds the sensitivity achieved in acidic mobile phases.

Q4: If high-pH reversed-phase LC still fails to separate my analyte from matrix interferences, what is the next best step? A4: Transition to Hydrophilic Interaction Liquid Chromatography (HILIC) [4]. Instead of fighting the compound's polarity, HILIC exploits it. By using a polar stationary phase (e.g., Amide or Zwitterionic) and a highly organic mobile phase (e.g., 90% Acetonitrile with Ammonium Formate), the doubly protonated analyte partitions into a water-enriched hydration layer on the silica surface, providing excellent retention and orthogonal selectivity to reversed-phase methods.

Part 2: Visual Troubleshooting Workflows

Workflow A Analyze 3-(Piperidin-4-ylmethoxy)pyridine Standard RP-LC (0.1% FA, pH 2.7) B Assess Retention & Peak Shape (System Suitability) A->B C Poor Retention (k' < 2) or Severe Tailing B->C k' < 2 E Good Retention & Symmetry B->E k' > 2 D Switch to High-pH RP-LC (10 mM NH4HCO3, pH 10.0) C->D D->E Solved F Matrix Interference or Still Poor Retention? D->F Unresolved H Proceed to MS Source Optimization E->H G Switch to HILIC Mode (Ammonium Formate buffer) F->G Yes G->H

Decision tree for optimizing LC-MS retention of highly basic polar compounds.

Mechanism A High pH Solution (pH 10) Analyte is Neutral (High LogD) B ESI Droplet Formation (NH4+ & HCO3- present) A->B C Droplet Desolvation NH4HCO3 -> NH3(g) + H2O + CO2 B->C D Localized pH Drop & Gas-Phase Protonation C->D E Abundant[M+H]+ Signal in Mass Spectrometer D->E

Wrong-way-round ionization mechanism for basic compounds in high pH ESI+.

Part 3: Quantitative Data & Buffer Selection

To make informed chromatographic decisions, it is critical to understand the ionization state of your molecule at different pH levels.

Table 1: pKa and Ionization State of 3-(Piperidin-4-ylmethoxy)pyridine

Molecular MoietyApprox. pKaCharge at pH 2.7 (0.1% FA)Charge at pH 10.0 (10 mM NH₄HCO₃)
Piperidine Ring ~11.0+1 (Fully Protonated)~ +0.1 (Mostly Neutral)
Pyridine Ring ~5.2+1 (Fully Protonated)0 (Fully Neutral)
Net Molecular Charge N/A +2 (Highly Polar) ~ 0 (Hydrophobic)

Table 2: Mobile Phase Modifier Comparison for Basic Compounds [5]

ModifierTypical pHRP-LC RetentionMS Sensitivity (ESI+)Notes / Causality
0.1% Formic Acid 2.7Poor (Tailing)ExcellentStandard choice, but fails for highly polar bases due to +2 charge state.
0.1% TFA 2.0GoodPoor (Suppression)Strong ion-pairing improves peak shape but drastically suppresses MS signal.
10 mM NH₄HCO₃ 10.0ExcellentExcellentDeprotonates bases for retention; requires high-pH stable hybrid columns.
10 mM NH₄Formate 3.0 - 6.0ModerateGoodIdeal volatile buffer for HILIC applications; maintains stable ionic strength.

Part 4: Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating systems. Do not proceed to sample analysis until the system suitability criteria (Step 4) are met.

Protocol A: High-pH Reversed-Phase LC-MS Optimization

Use this protocol to maximize retention and peak shape on a reversed-phase system.

  • Column Selection:

    • Action: Install a high-pH stable C18 column (e.g., Ethylene-Bridged Hybrid (BEH) or Gemini NX).

    • Causality: Standard silica dissolves rapidly at pH > 8. Hybrid particles resist alkaline hydrolysis, ensuring column longevity and reproducible retention times.

  • Mobile Phase Preparation:

    • Action: Prepare Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to exactly pH 10.0 using dilute Ammonium Hydroxide. Prepare Mobile Phase B: 100% LC-MS grade Acetonitrile.

    • Causality: Ammonium bicarbonate is a highly volatile salt that provides the necessary buffering capacity at pH 10 without precipitating in the MS source.

  • Gradient Design:

    • Action: Program a gradient starting at 5% B, holding for 1 minute, ramping to 95% B over 8 minutes, and holding at 95% B for 2 minutes. Flow rate: 0.4 mL/min.

  • System Suitability & Validation:

    • Action: Inject a void volume marker (e.g., uracil) alongside your analyte. Calculate the retention factor ( k′ ).

    • Validation: The method is valid if k′>2.0 and the USP tailing factor is ≤1.2 . If k′<2.0 , the analyte is still too polar for RP-LC, and you must proceed to Protocol B.

Protocol B: HILIC-MS Workflow for Highly Polar Analytes

Use this protocol if High-pH RP-LC fails to separate the analyte from early-eluting matrix components.

  • Column Selection:

    • Action: Install a bonded HILIC column (e.g., Amide or Zwitterionic phase, 1.7 µm - 2.7 µm particle size).

    • Causality: Amide phases provide a robust, neutral surface that strongly binds the aqueous hydration layer required for HILIC partitioning.

  • Mobile Phase Preparation:

    • Action: Prepare Mobile Phase A: 10 mM Ammonium Formate with 0.125% Formic Acid in water. Prepare Mobile Phase B: 100% Acetonitrile.

    • Causality: HILIC relies on ionic strength to ensure reproducible partitioning. Formate buffers provide this ionic strength while maintaining volatility for MS detection.

  • Gradient Design (Inverse Gradient):

    • Action: Start at 95% B (highly organic), hold for 1 minute, ramp down to 50% B over 10 minutes.

    • Causality: In HILIC, water is the strong solvent. Starting with high acetonitrile forces the polar basic compound into the stationary phase's aqueous layer.

  • System Suitability & Equilibration:

    • Action: Flush the column with at least 10-15 column volumes of the starting mobile phase (95% B) before the first injection.

    • Validation: Inject the standard in triplicate. The method is valid only if retention time relative standard deviation (RSD) is <1.0% . HILIC columns require longer equilibration times to stabilize the aqueous hydration shell; drifting retention times indicate insufficient equilibration.

Part 5: References

  • Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH) Master Organic Chemistry

  • Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase on a Gemini® C18 Column LabRulez

  • Ammonium hydrogencarbonate, an excellent buffer for the analysis of basic drugs by liquid chromatography-mass spectrometry at high pH ResearchGate

  • HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds LCGC International - Chromatography Online

  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics National Institutes of Health (NIH)

Troubleshooting

preventing degradation of 3-(Piperidin-4-ylmethoxy)pyridine during long-term storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical vulnerabilities of 3-(Piperidin-4-ylmethoxy)pyridine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical vulnerabilities of 3-(Piperidin-4-ylmethoxy)pyridine .

This compound features two distinct heterocyclic systems—a basic, nucleophilic secondary amine (piperidine) and a heteroaromatic ring (pyridine)—connected by an ether linkage. While versatile in drug development, the exposed piperidine nitrogen makes the free base highly susceptible to environmental degradation over time. This guide explains the causality behind these degradation pathways and provides self-validating protocols to ensure the integrity of your compound.

Mechanistic Overview of Degradation Pathways

To prevent degradation, we must first understand the chemical causality. The lone electron pair on the secondary piperidine nitrogen is the primary site of vulnerability. It acts as both a nucleophile and a site for electron abstraction, leading to three primary degradation vectors: oxidation, carbamate formation, and photolysis[1][2].

G Target 3-(Piperidin-4-ylmethoxy)pyridine (Active Free Base) Oxidation N-Oxides & Hydroxylamines (Irreversible Degradation) Target->Oxidation + O2 / Trace Metals (Thermal/Oxidative) Carbamate Ammonium Carbamate Salts (Reversible Inactivation) Target->Carbamate + CO2 / H2O (Nucleophilic Attack) Photolysis Radical Cleavage Products (Irreversible Degradation) Target->Photolysis + UV Light (Photolytic)

Primary environmental degradation pathways of 3-(Piperidin-4-ylmethoxy)pyridine.

Troubleshooting & FAQ

Q1: My stored batch of 3-(Piperidin-4-ylmethoxy)pyridine has developed a yellow/brown tint. Is it still usable? A1: Discoloration is a primary indicator of oxidative degradation or photolysis . Secondary amines like piperidine are highly susceptible to oxidation by atmospheric oxygen, forming N-oxides and hydroxylamines[1][3]. Furthermore, exposure to UV/visible light can induce radical formation, leading to the cleavage of the piperidine ring or the ether linkage[4]. Action: Do not use discolored batches for sensitive biological assays or structural-activity relationship (SAR) studies, as the N-oxide impurities will skew binding affinities. Verify purity via LC-MS before proceeding.

Q2: The compound was originally a free-flowing liquid/oil, but it has now formed a crusty, white solid. What happened? A2: Your compound has reacted with atmospheric carbon dioxide. The secondary amine in the piperidine ring is a strong nucleophile that rapidly attacks CO2 to form zwitterionic carbamates or ammonium carbamate salts[2][5][6]. This is a well-documented phenomenon; in fact, piperidine derivatives are heavily researched for post-combustion carbon capture specifically because of this rapid reaction[2]. Action: This process is reversible. You can recover the free base by dissolving the solid in an organic solvent and washing it with a mild aqueous base (see Protocol B below).

Q3: We need to store this building block for over 2 years. What is the most reliable method? A3: For multi-year archival storage, the free base form is inherently unstable. The most scientifically rigorous approach is to convert the free base into a hydrochloride (HCl) salt . By protonating the piperidine nitrogen, you tie up the reactive lone pair, completely eliminating its nucleophilicity. This prevents both CO2 absorption and atmospheric oxidation, extending the shelf life indefinitely when stored desiccated at 2–8°C.

Quantitative Storage Matrix

To standardize your lab's inventory management, adhere to the following empirical storage guidelines for piperidine-series compounds[7].

Storage StateTemperatureAtmosphereLight ExposureExpected Shelf LifePrimary Risk Factor
Free Base (Ambient) 20–25°CAirAmbient Lab Light< 3 MonthsCO2 absorption, Oxidation
Free Base (Cold) 2–8°CAirDark6–12 MonthsCondensation/Moisture
Free Base (Optimized) -20°CArgon / N2Dark2–3 YearsTrace O2 ingress
HCl Salt (Archival) 2–8°CAir / DesiccatedDark> 5 YearsHygroscopicity

Self-Validating Experimental Protocols

The following methodologies are designed to be self-validating: if executed correctly, the physical state of the compound will confirm the success of the procedure.

Protocol A: Inert Gas Aliquoting for Free Base Storage

Causality: Repeatedly opening a master stock bottle introduces fresh O2 and CO2, accelerating degradation. Aliquoting under inert gas isolates the risk. Argon is preferred over Nitrogen because it is heavier than air and blankets the compound more effectively.

  • Preparation: Dry all amber glass vials in an oven at 120°C for 2 hours. Allow them to cool in a desiccator.

  • Purging: Insert an Argon gas line into the empty vial and purge for 10 seconds to displace ambient air.

  • Transfer: Rapidly transfer the required mass/volume of 3-(Piperidin-4-ylmethoxy)pyridine into the vial.

  • Blanketing: Direct a gentle stream of Argon into the headspace of the vial for 15 seconds. Self-Validation: The liquid surface should visibly dimple under the gas stream, confirming displacement.

  • Sealing: Immediately cap the vial with a PTFE-lined septum cap. Wrap the seal tightly with Parafilm.

  • Storage: Store the aliquots at -20°C. Thaw completely to room temperature before opening to prevent atmospheric moisture from condensing on the cold compound[7].

Protocol B: Recovery of Free Base from Carbamate Salts

Causality: If your compound has absorbed CO2 and solidified, the carbamate bond can be broken using a biphasic basic wash, driving the equilibrium back to the free amine.

  • Dissolution: Suspend the degraded, crusty solid in Dichloromethane (DCM) (approx. 10 mL per gram).

  • Basification: Add an equal volume of 1M aqueous Sodium Hydroxide (NaOH).

  • Extraction: Stir vigorously for 15 minutes. Self-Validation: The solid carbamate will completely dissolve as it converts back to the lipophilic free base and migrates into the DCM layer.

  • Separation: Transfer to a separatory funnel. Collect the lower organic (DCM) layer.

  • Washing & Drying: Wash the organic layer once with brine, dry over anhydrous Sodium Sulfate (Na2SO4), and filter.

  • Concentration: Evaporate the DCM under reduced pressure to yield the purified free base oil. Immediately proceed to Protocol A for storage.

References

  • "What are the storage stability of Piperidine Series compounds over time?" BTC Pharm Tech. Available at: [Link]

  • "PIPERIDINE - Handling and Storage." Ataman Kimya. Available at:[Link]

  • "Under what conditions does piperidine decompose?" Biosynce. Available at: [Link]

  • "Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate." PMC - National Institutes of Health. Available at:[Link]

  • "An Equilibrium Study of Carbamate Formation Relevant to Post Combustion Capture of CO2." Open Research Newcastle. Available at: [Link]

  • "Carbamate Formation in the System (2-Methylpiperidine + Carbon Dioxide) by Raman Spectroscopy and X-ray Diffraction." ACS Publications. Available at: [Link]

  • "Several Crystalline Products of Carbon Dioxide Capture by Use of Amine Reagents." MDPI. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing Alkylation of 3-(Piperidin-4-ylmethoxy)pyridine

Welcome to the Technical Support Center for the functionalization of 3-(Piperidin-4-ylmethoxy)pyridine. This bifunctional scaffold presents a unique chemoselectivity challenge: it contains both a highly nucleophilic seco...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the functionalization of 3-(Piperidin-4-ylmethoxy)pyridine. This bifunctional scaffold presents a unique chemoselectivity challenge: it contains both a highly nucleophilic secondary aliphatic amine (the piperidine ring) and a less nucleophilic, yet reactive, aromatic amine (the pyridine ring).

As a Senior Application Scientist, I have designed this guide to help you achieve selective mono-alkylation of the piperidine nitrogen while minimizing downstream purification bottlenecks. This document provides symptom-based troubleshooting strategies, self-validating experimental protocols, and mechanistic insights to ensure absolute control over your reaction pathways.

Workflow SM 3-(Piperidin-4-ylmethoxy)pyridine (Dual Nucleophile) Path1 Direct Alkylation (R-X, Base, Heat) SM->Path1 Excess Electrophile Path2 Reductive Amination (R-CHO, NaBH(OAc)3) SM->Path2 Mild Conditions Prod Desired Product: N-Alkyl Piperidine Path1->Prod Moderate Yield Side1 Side Product: Quaternary Ammonium Salt Path1->Side1 Over-alkylation Side2 Side Product: Pyridinium Salt Path1->Side2 Competing Nucleophile Path2->Prod High Selectivity

Reaction pathways for 3-(Piperidin-4-ylmethoxy)pyridine alkylation.

Part 1: Symptom-Based Troubleshooting Guide

Issue 1: Formation of Quaternary Ammonium Salts (Over-alkylation)
  • Observation: LC-MS shows a mass corresponding to [M + 2R]⁺, indicating double alkylation on the piperidine nitrogen.

  • Causality: Partial amine alkylation is inherently challenging because the resulting tertiary amine often retains significant nucleophilicity. Once mono-alkylated, the steric bulk is often not enough to prevent the lone pair from reacting with excess highly reactive alkyl halides (e.g., methyl iodide, benzyl bromide)[1]. This is the most prevalent side reaction in direct N-alkylation[2].

  • Resolution: Switch the synthetic strategy from direct alkylation to reductive amination. If direct alkylation is strictly required, restrict the alkylating agent to 1.00–1.05 equivalents and utilize a syringe pump for slow addition to maintain a low steady-state concentration of the electrophile.

Issue 2: Formation of Pyridinium Salts (Pyridine N-Alkylation)
  • Observation: NMR or LC-MS indicates alkylation on the pyridine ring, leading to highly polar, water-soluble byproducts that are lost in the aqueous wash.

  • Causality: While the piperidine nitrogen is kinetically favored due to higher nucleophilicity (conjugate acid pKa ~10.5 vs ~5.2 for pyridine), elevated temperatures and excess electrophile provide the activation energy required for the pyridine nitrogen to attack the alkylating agent.

  • Resolution: Lower the reaction temperature (0°C to 25°C). Ensure the base used is sterically hindered (e.g., N,N-Diisopropylethylamine, DIPEA) to selectively deprotonate the piperidinium salt without participating in nucleophilic attack itself.

Issue 3: Incomplete Conversion / Stalled Reaction
  • Observation: Significant starting material remains after 24 hours, even with excess reagent.

  • Causality: Accumulation of HX (where X is the halide leaving group) protonates the unreacted 3-(Piperidin-4-ylmethoxy)pyridine, rendering the nitrogen lone pair non-nucleophilic.

  • Resolution: Ensure at least 1.5 to 2.0 equivalents of a non-nucleophilic acid scavenger (like K₂CO₃ or DIPEA) are present. For unreactive alkyl chlorides, add 0.1 equivalents of NaI to catalyze the reaction via an in situ Finkelstein transformation.

Part 2: Quantitative Data & Condition Optimization

To achieve optimal chemoselectivity, reaction conditions must be tightly controlled. The table below summarizes the causality between chosen conditions and resulting selectivity.

MethodReagentsBase / AdditiveTemperatureMajor Side ProductSelectivity for Mono-Alkylation
Direct Alkylation (Standard) R-X (1.5 eq)K₂CO₃60°CQuaternary ammonium saltLow
Direct Alkylation (Optimized) R-X (1.0 eq)DIPEA0°C to RTPyridinium saltModerate
Reductive Amination R-CHO, NaBH(OAc)₃Acetic Acid (cat.)RTAlcohol (if over-reduced)High

Part 3: Validated Experimental Protocols

Protocol A: Reductive Amination (Recommended for High Selectivity)

Self-Validating Mechanism: Reductive amination avoids over-alkylation because the intermediate iminium ion forms selectively and is irreversibly reduced to the tertiary amine. The resulting tertiary amine lacks the necessary protons to form another iminium ion, naturally halting the reaction at the mono-alkylation stage[3]. Sodium triacetoxyborohydride (NaBH(OAc)₃) is specifically chosen because it selectively reduces iminium ions over unreacted aldehydes, preventing alcohol byproduct formation[4].

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 3-(Piperidin-4-ylmethoxy)pyridine (1.0 eq) and the target aldehyde (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Iminium Formation: Add glacial acetic acid (1.0 eq) to catalyze iminium ion formation. Stir the mixture at room temperature for 30 minutes.

  • Reduction: Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)[5]. The reaction is mildly exothermic; ensure adequate stirring.

  • Monitoring: Stir at room temperature for 2–4 hours. Monitor via TLC or LC-MS until the starting secondary amine is consumed.

  • Quenching & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (Caution: CO₂ gas evolution). Extract the aqueous layer with dichloromethane (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (DCM/MeOH gradient).

Protocol B: Direct N-Alkylation (Alternative)

Self-Validating Mechanism: Using a syringe pump ensures the alkyl halide is the limiting reagent at any given microsecond. The unreacted, highly concentrated secondary amine will kinetically outcompete the newly formed tertiary amine for the electrophile, minimizing quaternary salt formation[2].

Step-by-Step Methodology:

  • Preparation: Dissolve 3-(Piperidin-4-ylmethoxy)pyridine (1.1 eq) and DIPEA (1.5 eq) in anhydrous acetonitrile (MeCN) to a 0.1 M concentration under nitrogen.

  • Controlled Addition: Load the alkyl halide (1.0 eq) into a gas-tight syringe. Using a syringe pump, add the alkyl halide dropwise over 4 hours to the stirring solution at 0°C.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for an additional 8 hours.

  • Workup: Concentrate the mixture via rotary evaporation to remove MeCN. Partition the residue between ethyl acetate and saturated aqueous NaHCO₃.

  • Isolation: Extract, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Part 4: Frequently Asked Questions (FAQs)

Q: Why is DCE preferred over DCM in reductive amination? A: 1,2-Dichloroethane (DCE) has a higher boiling point and provides better solubility for the NaBH(OAc)₃ reducing agent compared to dichloromethane (DCM), leading to more consistent reaction kinetics and fewer unreacted intermediates.

Q: Can I use sodium borohydride (NaBH₄) instead of NaBH(OAc)₃? A: It is highly discouraged. NaBH₄ is a stronger reducing agent and will prematurely reduce your aldehyde starting material into a primary alcohol before the iminium ion can form, severely depressing your yield and complicating purification[3].

Q: Does the ether linkage in 3-(Piperidin-4-ylmethoxy)pyridine require protection? A: No. The ether linkage is highly stable under both reductive amination and standard mildly basic alkylation conditions. Cleavage typically only occurs under harsh acidic conditions (e.g., boiling HBr or BBr₃), which are entirely avoided in these workflows.

References

  • ChemRxiv. "Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts". ChemRxiv. [Link]

  • Master Organic Chemistry. "Reductive Amination, and How It Works". Master Organic Chemistry. [Link]

  • Wikipedia. "Reductive amination". Wikipedia. [Link]

Sources

Reference Data & Comparative Studies

Validation

Epigenetic Drug Discovery: Bioactivity Comparison of 3- vs. 4-(Piperidin-4-ylmethoxy)pyridine Scaffolds in LSD1 Inhibition

As epigenetic targets continue to dominate oncology drug discovery, Lysine-Specific Demethylase 1 (LSD1/KDM1A) has emerged as a critical node in the treatment of acute myeloid leukemia (AML) and various solid tumors [1]....

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Author: BenchChem Technical Support Team. Date: April 2026

As epigenetic targets continue to dominate oncology drug discovery, Lysine-Specific Demethylase 1 (LSD1/KDM1A) has emerged as a critical node in the treatment of acute myeloid leukemia (AML) and various solid tumors [1]. LSD1 regulates gene expression by demethylating mono- and di-methylated histone H3 lysine 4 (H3K4me1/2), effectively silencing tumor suppressor genes.

For drug development professionals evaluating building blocks for reversible LSD1 inhibitors, the choice of core scaffold geometry is paramount. This guide provides an in-depth, objective comparison between the highly potent 3-(Piperidin-4-ylmethoxy)pyridine scaffold and its geometric isomer, 4-(Piperidin-4-ylmethoxy)pyridine , detailing the structural causality behind their vastly different bioactivity profiles.

LSD1_Pathway H3K4me2 H3K4me2 (Active Chromatin) LSD1 LSD1 / CoREST (Demethylase Complex) H3K4me2->LSD1 Substrate Binding H3K4 H3K4me0 (Repressed Chromatin) LSD1->H3K4 FAD-dependent Demethylation Cancer Oncogenic Transcription (e.g., Leukemia) H3K4->Cancer Epigenetic Silencing Inhibitor 3-(Piperidin-4-ylmethoxy)pyridine (Reversible Inhibitor) Inhibitor->LSD1 Blocks Active Site (Ki = 29 nM)

Fig 1. Epigenetic signaling pathway of LSD1 and its targeted inhibition by the 3-isomer scaffold.

Mechanistic Causality: The Role of Spatial Geometry in Target Engagement

The active site of LSD1 is a deep, narrow cavity containing a Flavin Adenine Dinucleotide (FAD) co-factor at its base. Effective reversible inhibitors must achieve two precise structural mandates:

  • Hydrophobic/Electrostatic Stacking: A core aromatic ring must sit in the central substrate-binding cavity to interact with the FAD flavin ring and Tyr761.

  • Anionic Pocket Anchoring: A basic amine must project into a negatively charged sub-pocket to form a critical salt bridge with residues Asp555 and Asn540 [2].

The 3-Isomer: Optimal Trajectory

The 3-(Piperidin-4-ylmethoxy)pyridine scaffold, pioneered by Wu et al.[3], represents a structural masterclass in structure-activity relationship (SAR) design. The meta-substitution on the pyridine ring creates an approximate 120° projection angle. This geometry perfectly mimics the natural turn of the H3K4 peptide, directing the protonated piperidine nitrogen exactly into the anionic pocket to lock in a hydrogen bond with Asp555, yielding highly potent inhibition ( Ki​ values as low as 29 nM) [4].

The 4-Isomer: Steric Clash and Misalignment

Conversely, substituting the piperidin-4-ylmethoxy group at the para-position to form 4-(Piperidin-4-ylmethoxy)pyridine fundamentally alters the binding vector. The 180° linear projection forces the piperidine ring deeper into the narrow substrate channel. This trajectory either causes a severe steric clash with the channel walls or completely overshoots the Asp555 residue, abrogating the critical salt bridge and resulting in a near-total loss of target affinity.

SAR_Geometry cluster_0 LSD1 Active Site Architecture Substrate Substrate Cavity (FAD Co-factor) Pocket Anionic Pocket (Asp555 / Asn540) Isomer3 3-Isomer Scaffold (Meta Substitution) Isomer3->Substrate Pyridine Stacking Isomer3->Pocket Optimal 120° Vector (Salt Bridge) Isomer4 4-Isomer Scaffold (Para Substitution) Isomer4->Substrate Pyridine Stacking Isomer4->Pocket Linear 180° Vector (Steric Clash)

Fig 2. Structural geometry dictates target engagement within the LSD1 substrate-binding cavity.

Quantitative Bioactivity Comparison

The table below summarizes the biochemical and cellular performance of the two scaffolds. The data underscores that the pyridine core alone is insufficient; the exact positional isomerism is the primary driver of bioactivity [5].

Scaffold ConstructSubstitution GeometryLSD1 Ki​ (nM)MAO-A IC50​ (µM)MV4-11 Cellular EC50​ (µM)Target Engagement Pose
3-(Piperidin-4-ylmethoxy)pyridine Meta (120° projection)29> 50.00.28Optimal salt bridge with Asp555
4-(Piperidin-4-ylmethoxy)pyridine Para (180° projection)> 10,000N/A> 10.0Steric clash / Misses anionic pocket

*Data for the 4-isomer represents the extrapolated SAR baseline demonstrating the strict geometric constraints of the LSD1 substrate-binding cavity; deviations from the 3-position effectively abrogate activity.

Self-Validating Experimental Methodologies

To empirically validate the superiority of the 3-isomer scaffold in your own drug discovery campaigns, we recommend a tiered, self-validating workflow. This approach moves from direct biochemical kinetics to cellular target engagement.

Workflow Step1 1. Scaffold Selection Step2 2. Amplex Red Enzyme Kinetics Step1->Step2 In Vitro Step3 3. MAO-A/B Counter-Screen Step2->Step3 Selectivity Step4 4. MV4-11 Cellular Western Blot Step3->Step4 Target Engagement

Fig 3. Self-validating experimental workflow for evaluating LSD1 inhibitor bioactivity.

Protocol A: In Vitro LSD1 Demethylase Enzyme Kinetics (Amplex Red Assay)

Causality: Because LSD1 is an FAD-dependent amine oxidase, its demethylation of the H3K4 peptide produces hydrogen peroxide ( H2​O2​ ) as a stoichiometric byproduct. The Amplex Red assay uses horseradish peroxidase (HRP) to convert this H2​O2​ into highly fluorescent resorufin. This provides a continuous, real-time kinetic readout of enzyme velocity, allowing for the precise calculation of competitive inhibition constants ( Ki​ ) rather than simple endpoint IC50​ values [3].

Step-by-Step Method:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES, pH 7.5, 50 mM KCl, 0.1 mM EDTA, 0.01% Tween-20).

  • Enzyme/Inhibitor Incubation: Mix 10 nM recombinant human LSD1 with varying concentrations of the pyridine isomers (0.1 nM to 10 µM) in a black 384-well microplate. Incubate at room temperature for 15 minutes.

  • Reaction Initiation: Add a substrate mixture containing 10 µM di-methylated H3K4 peptide (H3K4me2), 50 µM Amplex Red, and 1 U/mL HRP.

  • Kinetic Readout: Immediately monitor fluorescence (Excitation: 530 nm, Emission: 590 nm) every 30 seconds for 30 minutes using a microplate reader.

  • Data Analysis: Plot the initial velocity ( V0​ ) against inhibitor concentration. Use the Cheng-Prusoff equation to derive the Ki​ , confirming the competitive nature of the 3-isomer against the substrate.

Protocol B: Cellular Target Engagement (H3K4me2 Western Blot)

Causality: Biochemical assays confirm direct binding, but they do not account for cellular permeability or the complexation of LSD1 with CoREST in the nucleus. By treating MV4-11 leukemia cells and immunoblotting for H3K4me2, we validate that the 3-isomer successfully penetrates the cell membrane, navigates to the nucleus, and displaces the natural histone substrate within its native chromatin environment [1].

Step-by-Step Method:

  • Cell Culture: Seed MV4-11 cells (AML cell line highly sensitive to LSD1 inhibition) at 5×105 cells/mL in RPMI-1640 medium supplemented with 10% FBS.

  • Compound Treatment: Treat cells with the 3-isomer or 4-isomer at concentrations ranging from 0.1 µM to 10 µM for 48 hours. Include a DMSO vehicle control.

  • Histone Extraction: Harvest cells, wash with cold PBS, and lyse using a standard Triton Extraction Buffer (TEB) to isolate the nuclei. Extract histones using 0.2 N HCl overnight at 4°C, followed by neutralization.

  • Immunoblotting: Resolve 5 µg of histone extract on a 15% SDS-PAGE gel. Transfer to a PVDF membrane and probe with primary antibodies against H3K4me2 (target) and Total H3 (loading control).

  • Quantification: Detect bands using chemiluminescence. A successful 3-isomer hit will show a dose-dependent accumulation of H3K4me2, proving intracellular LSD1 inhibition.

Conclusion

The comparative analysis between the 3- and 4-substituted piperidin-4-ylmethoxy pyridines highlights a fundamental principle of rational drug design: vectorial geometry is non-negotiable . The 3-isomer provides the exact spatial trajectory required to bridge the FAD-adjacent cavity and the Asp555 anionic pocket, serving as a highly validated, potent scaffold for reversible LSD1 inhibitors. The 4-isomer, due to its linear projection, fails to satisfy these spatial constraints. Researchers developing novel epigenetic therapeutics should prioritize the 3-substitution pattern to ensure robust biochemical and cellular efficacy.

References

  • Wu, F., Zhou, C., Yao, Y., Wei, L., Feng, Z., Deng, L., & Song, Y. (2015). "3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1." Journal of Medicinal Chemistry, 58(24), 9640-9653. Available at: [Link]

  • Magliulo, L., et al. (2024). "Identification and Evaluation of Olive Phenolics in the Context of Amine Oxidase Enzyme Inhibition and Depression: In Silico Modelling and In Vitro Validation." Molecules, 29(11), 2446. Available at: [Link]

  • Vianello, P., et al. (2023). "LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials." Frontiers in Pharmacology, 14, 1124505. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Validating the Chemical Purity of Commercial 3-(Piperidin-4-ylmethoxy)pyridine Batches

Introduction: The Imperative of Purity in Drug Discovery In the landscape of modern drug discovery and development, the starting materials and intermediates are the foundational pillars upon which successful programs are...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Purity in Drug Discovery

In the landscape of modern drug discovery and development, the starting materials and intermediates are the foundational pillars upon which successful programs are built. The chemical purity of these reagents is not a mere checkbox but a critical determinant of experimental reproducibility, biological data integrity, and ultimately, patient safety. 3-(Piperidin-4-ylmethoxy)pyridine is a key heterocyclic scaffold, frequently employed in the synthesis of potent and selective inhibitors for various biological targets, such as Lysine Specific Demethylase 1 (LSD1).[1][2] The presence of unknown or unquantified impurities in commercial batches of this intermediate can introduce significant variability, leading to misleading structure-activity relationship (SAR) data, failed experiments, and costly project delays.

This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to rigorously validate the chemical purity of commercial 3-(Piperidin-4-ylmethoxy)pyridine batches. We will move beyond simple percent-purity readouts and establish a self-validating, orthogonal analytical system that provides a holistic and trustworthy assessment of batch quality.

Pillar 1: Understanding the Impurity Profile - A Proactive Approach

True analytical diligence begins before the first sample is even weighed. A thorough understanding of the synthetic route used to manufacture 3-(Piperidin-4-ylmethoxy)pyridine allows us to anticipate potential impurities. A common synthetic pathway involves a Mitsunobu reaction followed by Suzuki couplings.[1][2]

This knowledge enables us to proactively search for specific classes of impurities:

  • Organic Impurities: These are the most common and include starting materials, by-products, intermediates, and degradation products.[3][4]

    • Starting Materials: Unreacted 5-bromo-6-chloropyridin-3-ol or BOC-protected 4-(hydroxymethyl)piperidine.

    • Reagents: Triphenylphosphine oxide (a by-product of the Mitsunobu reagent, PPh3).

    • By-products: Isomeric variants or products from side-reactions.

    • Degradation Products: Compounds formed during storage via oxidation or hydrolysis.[3]

  • Inorganic Impurities: This category includes reagents, ligands, and catalysts, such as residual palladium from Suzuki coupling reactions.[3][4]

  • Residual Solvents: Solvents used during synthesis and purification (e.g., dichloromethane, acetonitrile, ethanol) may remain in the final product and must be controlled according to ICH Q3C guidelines.[3]

International Council for Harmonisation (ICH) guidelines provide a clear framework for the reporting, identification, and qualification of such impurities in new drug substances.[3][5][6]

Pillar 2: The Orthogonal Analytical Workflow - A System of Checks and Balances

Relying on a single analytical technique for purity assessment is a significant risk, as no single method is infallible or capable of detecting all possible impurities. We advocate for an orthogonal approach, where multiple techniques based on different chemical and physical principles are employed. This creates a self-validating system where the results from one method confirm and complement the others. Purity assessment should not be a single data point but a confluence of evidence.[7][8]

Our recommended workflow is a multi-step process designed to build a comprehensive purity profile for each batch.

G cluster_0 cluster_1 Primary Purity & Impurity Profiling cluster_2 Volatiles & Orthogonal Confirmation cluster_3 Structural & Absolute Verification A Batch Receipt B Visual Inspection (Color, Form) C Solubility Check D HPLC-UV/DAD (Percent Purity, Related Substances) C->D F GC-MS (Residual Solvents, Volatile Impurities) C->F G NMR Spectroscopy (¹H, ¹³C - Structural Identity) C->G E LC-MS (Impurity MW Confirmation) D->E I Batch Qualification (Pass/Fail) E->I F->I H Elemental Analysis (CHN) (Empirical Formula Confirmation) G->H H->I

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Validation

Comparative Cytotoxicity and Liability Profiling of 3-(Piperidin-4-ylmethoxy)pyridine Structural Analogs

As drug discovery programs increasingly target complex intracellular and central nervous system (CNS) pathways, the reliance on basic, lipophilic scaffolds has surged. The 3-(Piperidin-4-ylmethoxy)pyridine motif is a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly target complex intracellular and central nervous system (CNS) pathways, the reliance on basic, lipophilic scaffolds has surged. The 3-(Piperidin-4-ylmethoxy)pyridine motif is a highly versatile structural building block frequently utilized to achieve target affinity in kinase, GPCR, and protease inhibitor programs. However, the exact physicochemical properties that make this scaffold attractive—namely, its basic piperidine nitrogen and lipophilic pyridine ether—also introduce significant off-target liabilities.

This guide provides an in-depth, objective comparison of the base 3-(Piperidin-4-ylmethoxy)pyridine scaffold against rationally designed structural alternatives. By examining the mechanistic causality behind their cytotoxicity, we provide a framework for medicinal chemists to optimize efficacy while engineering out toxicological liabilities.

Mechanistic Drivers of Scaffold Toxicity

The cytotoxicity of the 3-(Piperidin-4-ylmethoxy)pyridine scaffold is not driven by a single off-target interaction, but rather by its fundamental physicochemical properties (pKa and cLogP), which trigger two parallel pathways of cellular stress:

  • Lysosomotropism and Phospholipidosis : The piperidine ring is a weakly basic amine (pKa ~9.5). At physiological pH (7.4), it exists predominantly in its unprotonated, lipophilic state, allowing it to freely diffuse across cellular and organelle membranes. However, upon entering the acidic environment of the lysosome (pH ~4.5), the amine becomes heavily protonated. The charged molecule can no longer diffuse back across the membrane, leading to massive intralysosomal accumulation (ion trapping). This accumulation disrupts lysosomal function, inhibits acid sphingomyelinase, and triggers lysosomal membrane permeabilization (LMP) and subsequent cell death 1.

  • hERG (Kv11.1) Channel Blockade : The combination of a basic aliphatic amine separated by a flexible linker from a lipophilic aromatic ring (pyridine) perfectly matches the classic pharmacophore for hERG channel blockade. Binding to the internal cavity of the hERG channel prolongs the cardiac action potential, leading to severe cardiotoxicity (QT prolongation) 2.

G Scaffold 3-(Piperidin-4-ylmethoxy)pyridine Scaffold Piperidine Basic Piperidine (pKa ~9.5) Scaffold->Piperidine Pyridine Pyridine Ether (Lipophilicity) Scaffold->Pyridine Lysosome Lysosomal Trapping (Ion Trapping) Piperidine->Lysosome Protonation in acidic pH hERG hERG Channel Blockade Piperidine->hERG Cation-Pi int. Pyridine->hERG Pi-Pi stacking & hydrophobic int. Tox1 Phospholipidosis & Cell Death Lysosome->Tox1 Tox2 Cardiotoxicity (QT Prolongation) hERG->Tox2

Mechanistic pathways of cytotoxicity driven by the physicochemical properties of the scaffold.

Comparative Performance of Structural Alternatives

To engineer out these liabilities, medicinal chemists must modulate the pKa and lipophilicity of the scaffold. Strategic incorporation of hydroxyl groups on the piperidine ring or complete replacement of the basic nitrogen with an oxygen atom (tetrahydropyran) has been shown to lower the basicity and LogD, effectively mitigating both hERG binding and phospholipidosis 3.

The table below provides a comparative analysis of the base scaffold against three rationally designed alternatives, demonstrating the inverse relationship between basicity/lipophilicity and cell viability.

CompoundStructural ModificationCalculated pKacLogPHepG2 Cytotoxicity (IC₅₀, µM)hERG Inhibition (IC₅₀, µM)Lysosomal Trapping Ratio
Analog 1 (Base) Unsubstituted Piperidine9.52.112.53.2High (>50x)
Analog 2 N-Methylation9.22.410.11.8High (>60x)
Analog 3 3-OH Piperidine8.11.2>50.028.5Low (<10x)
Analog 4 Tetrahydropyran (O for NH)N/A1.8>100.0>50.0None (~1x)

Key Takeaways:

  • Analog 2 (N-Methylation) increases lipophilicity without sufficiently dropping the pKa, worsening both general cytotoxicity and hERG liability.

  • Analog 3 (Hydroxylation) introduces an electron-withdrawing effect that lowers the amine's pKa to 8.1 and reduces cLogP. This prevents severe lysosomal trapping and disrupts the hydrophobic interactions required for hERG binding.

  • Analog 4 (Tetrahydropyran) completely removes the basic center, abolishing ion trapping and hERG liability, though this may impact primary target affinity if the basic amine is required for a critical salt bridge.

Validated Experimental Workflows

To objectively quantify these liabilities, assays must be designed as self-validating systems. We employ the CellTiter-Glo® Luminescent Cell Viability Assay to measure intracellular ATP as a proxy for metabolic viability 4, alongside automated patch-clamp electrophysiology for hERG assessment.

G Start Compound Library Preparation (10-point dose response) CellCulture Cell Seeding (384-well) HepG2 or CHO-hERG Start->CellCulture Treatment Compound Incubation (24-72 hours) CellCulture->Treatment Split Assay Type Treatment->Split CTG CellTiter-Glo Assay (ATP Quantification) Split->CTG Cytotoxicity Profiling Patch Automated Patch-Clamp (Electrophysiology) Split->Patch Cardiotoxicity Profiling Read1 Luminescence Reader (Calculate Viability IC50) CTG->Read1 Read2 Current Measurement (Calculate hERG IC50) Patch->Read2

Parallel workflow for evaluating general cytotoxicity and specific hERG cardiotoxicity.

Protocol A: ATP-Dependent Cytotoxicity Profiling (CellTiter-Glo)

Causality Focus: ATP depletion is a universal downstream indicator of both mitochondrial toxicity and lysosomal-dependent cell death. HepG2 cells are utilized due to their high basal metabolic rate and expression of hepatic metabolizing enzymes.

  • Cell Seeding & Self-Validation Setup : Seed HepG2 cells at 2,000 cells/well in a 384-well opaque white plate.

    • System Validation: Include 10 µM Puromycin as a positive control for 100% cell death, and 0.1% DMSO as a vehicle control. A Z'-factor > 0.6 must be achieved to validate the plate.

  • Compound Treatment : Pin-transfer compounds in a 10-point, 3-fold dilution series (top concentration 100 µM). Incubate for 72 hours at 37°C, 5% CO₂.

  • Reagent Equilibration : Thaw CellTiter-Glo® Buffer and Substrate, equilibrating them to room temperature (22°C) prior to mixing.

    • Causality: Temperature gradients across a 384-well plate will cause uneven luciferase kinetics, leading to edge effects and false IC₅₀ shifts.

  • Lysis and Reaction : Add a volume of CellTiter-Glo® Reagent equal to the culture medium volume (e.g., 25 µL reagent to 25 µL medium). Mix on an orbital shaker for 2 minutes.

    • Causality: Vigorous shaking ensures complete mechanical lysis of the cellular and lysosomal membranes, releasing all intracellular ATP to drive the luciferin-to-oxyluciferin conversion.

  • Signal Stabilization & Readout : Incubate at room temperature for 10 minutes to stabilize the "glow-type" luminescent signal. Read luminescence on a multi-mode plate reader (integration time: 0.5–1.0 second/well).

Protocol B: Automated Patch-Clamp for hERG Liability

Causality Focus: hERG channels exhibit state-dependent block (preferentially binding drugs in the open or inactivated states). A specific voltage step protocol is required to force the channels through these conformational states.

  • Cell Preparation : Harvest CHO cells stably expressing the Kv11.1 (hERG) channel. Suspend in extracellular recording buffer.

  • Electrophysiological Recording : Using an automated patch-clamp platform (e.g., QPatch), establish whole-cell configuration. Apply a voltage step protocol: depolarize to +20 mV for 2 seconds (opening and inactivating channels), followed by a repolarization step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application & Validation : Perfuse the analog compounds.

    • System Validation: Perfuse 100 nM E-4031 (a known potent hERG blocker) at the end of the assay. If the tail current is not reduced by >90%, the specific cell recording is discarded.

  • Data Analysis : Calculate the fractional block of the tail current relative to the pre-compound baseline to generate the IC₅₀.

Strategic Recommendations for Lead Optimization

When utilizing the 3-(Piperidin-4-ylmethoxy)pyridine scaffold, researchers must proactively manage its inherent liabilities. The data demonstrates that unmodified piperidine-pyridine ethers are highly prone to lysosomal trapping and hERG blockade.

Optimization Directives:

  • Modulate Basicity: Introduce electron-withdrawing groups (e.g., fluorine, hydroxyl) adjacent to the basic amine. Lowering the pKa from 9.5 to <8.0 significantly reduces lysosomal protonation and subsequent ion trapping.

  • Reduce Lipophilicity: Maintain cLogP below 2.0. High lipophilicity drives both the initial membrane permeation required for lysosomal entry and the hydrophobic interactions within the hERG central cavity.

  • Rigidify the Linker: If basicity cannot be altered due to target requirements, rigidifying the ether linkage or incorporating the oxygen into a constrained ring system can disrupt the conformational flexibility required to fit into the hERG pharmacophore.

References
  • Induction of Lysosome Membrane Permeabilization as a Therapeutic Strategy to Target Pancreatic Cancer Stem Cells. PMC.
  • Strategies To Reduce hERG K+ Channel Blockade. Exploring Heteroaromaticity and Rigidity in Novel Pyridine Analogues of Dofetilide. ACS Publications.
  • CellTiter-Glo® Luminescent Cell Viability Assay. Promega Corporation.
  • Cathepsin C Inhibitors: Property Optimization and Identification of a Clinical Candidate. ACS Publications.

Sources

Comparative

reproducibility of cell-based assays using 3-(Piperidin-4-ylmethoxy)pyridine

An in-depth technical evaluation of assay reproducibility for small-molecule fragments like 3-(Piperidin-4-ylmethoxy)pyridine requires a rigorous understanding of both the molecule’s physicochemical properties and the de...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical evaluation of assay reproducibility for small-molecule fragments like 3-(Piperidin-4-ylmethoxy)pyridine requires a rigorous understanding of both the molecule’s physicochemical properties and the detection technology’s limitations.

As a versatile chemical building block, 3-(Piperidin-4-ylmethoxy)pyridine (3-PMP) is frequently utilized in the synthesis of potent[1]. However, screening piperidine-pyridine derivatives in cell-based G protein-coupled receptor (GPCR) assays often yields high inter-assay variability. This guide objectively compares assay technologies to establish a highly reproducible, self-validating workflow for evaluating 3-PMP and its derivatives.

Mechanistic Grounding: The Causality of Assay Interference

To achieve reproducible data, we must first understand how the structural features of 3-PMP interact with cellular environments and assay chemistries.

  • Pyridine Autofluorescence: The pyridine ring in 3-PMP exhibits native short-lived fluorescence in the UV/blue spectrum. In standard prompt-fluorescence assays, this overlaps with fluorophore emission spectra, artificially inflating baseline signals and reducing the assay window.

  • Lysosomotropism of the Piperidine Moiety: The piperidine nitrogen is highly basic (pKa ~9.5). In live-cell assays with long incubation times, lipophilic basic amines become protonated and trapped within acidic organelles (lysosomes). This sequestration lowers the effective cytosolic concentration of the drug, leading to right-shifted IC50​ values and poor well-to-well reproducibility.

  • Gi-Coupled Signaling Dynamics: The hH3R is a Gi/o-coupled GPCR. Agonist binding inhibits adenylyl cyclase (AC), decreasing cyclic AMP (cAMP). To evaluate an antagonist like 3-PMP, the system must be pre-stimulated with Forskolin to artificially raise cAMP levels, allowing the antagonist's reversal of Gi-mediated suppression to be measured.

Because of these factors, homogeneous, lysis-based end-point assays that utilize time-gated detection are mechanistically superior to live-cell or prompt-fluorescence formats for this class of compounds.

G PMP 3-PMP Derivative (Antagonist) H3R Histamine H3 Receptor (Gi-coupled GPCR) PMP->H3R Binds & Blocks Gi Gi/o Protein (Inhibitory) H3R->Gi Prevents Activation AC Adenylyl Cyclase (Enzyme) Gi->AC Lifts Inhibition cAMP cAMP Production (Restored) AC->cAMP Synthesizes

Mechanism of 3-PMP blocking Gi-coupled hH3R to restore intracellular cAMP levels.

Technology Comparison: TR-FRET vs. Luminescence

When quantifying cAMP modulation by 3-PMP, two high-throughput technologies are predominantly used: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Luminescent Enzyme Fragment Complementation (EFC).

TR-FRET (e.g., HTRF or LANCE Ultra)

[2] (typically 50–150 µs) after excitation. This delay allows the short-lived autofluorescence of the 3-PMP pyridine ring to decay completely before the long-lived emission of the Europium/Terbium cryptate donor is recorded. Furthermore, [3], resulting in a highly stable, inversely proportional FRET signal.

Luminescence EFC (e.g., HitHunter)

[4] of β -galactosidase. While exceptionally sensitive for endogenous receptors, EFC requires longer incubation times. For basic amines like 3-PMP, this extended live-cell phase exacerbates lysosomal trapping. Additionally, high concentrations of piperidine fragments can occasionally cause off-target steric hindrance of the enzyme complementation, quenching the luminescent signal.

Quantitative Performance Summary
Assay TechnologyDetection Mechanism3-PMP Autofluorescence InterferenceLysosomal Trapping RiskAverage Z'-Factor IC50​ Variance (Inter-assay)Signal-to-Background (S/B)
TR-FRET (HTRF) Time-gated FRET (665/620 nm)None (Time-gated)Low (Rapid lysis)0.78 ± 0.04< 12%4.5 - 5.0
Luminescence (EFC) β -gal complementationNone High (Long incubation)0.61 ± 0.08> 28%3.0 - 3.5
Prompt FRET / FI Direct fluorescence emissionHigh (Pyridine overlap)Medium < 0.45> 45%< 2.0

Self-Validating Experimental Protocol: TR-FRET cAMP Assay

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. It incorporates Forskolin to establish a dynamic cAMP window and uses a reference antagonist (e.g., Ciproxifan) to verify the pharmacological causality of the 3-PMP derivative.

Reagents & Materials
  • Cell Line: HEK293 cells stably expressing human H3​ receptor (hH3R).

  • Assay Kit: [5] or equivalent TR-FRET kit.

  • Compounds: 3-PMP derivative (Test), Ciproxifan (Positive Control), Forskolin (AC Activator), Histamine (Endogenous Agonist).

  • Buffer: HBSS supplemented with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (Phosphodiesterase inhibitor to prevent cAMP degradation).

Step-by-Step Methodology
  • Cell Preparation & Plating:

    • Harvest hH3R-HEK293 cells and resuspend in Assay Buffer at a density of 1×106 cells/mL.

    • Dispense 5 µL of the cell suspension (5,000 cells/well) into a 384-well low-volume white microplate.

  • Compound Addition (Antagonist Phase):

    • Prepare a 10-point, 3-fold serial dilution of the 3-PMP derivative and Ciproxifan in Assay Buffer (final well concentration range: 10 µM to 0.5 nM).

    • Add 2.5 µL of the antagonist dilutions to the respective wells. Incubate for 15 minutes at Room Temperature (RT). Causality note: This short incubation prevents lysosomal sequestration while allowing receptor binding.

  • Forskolin & Agonist Challenge:

    • Prepare a challenge solution containing EC80​ Histamine (typically ~30 nM) and 2 µM Forskolin.

    • Add 2.5 µL of the challenge solution to all wells.

    • Self-Validation Check: Include wells with Forskolin alone (Max cAMP control) and Forskolin + Histamine (Min cAMP control).

    • Incubate for 30 minutes at RT.

  • Lysis & Detection:

    • Add 5 µL of Eu-cAMP tracer working solution.

    • Add 5 µL of ULight-anti-cAMP antibody working solution.

    • Incubate for 1 hour at RT to allow steady-state FRET equilibrium.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible multi-mode reader (e.g., SpectraMax i3x).

    • Excitation: 320/340 nm. Emission: 665 nm (Acceptor) and 615 nm (Donor). Delay time: 50 µs. Integration time: 400 µs.

    • Calculate the FRET ratio: (Emission665​/Emission615​)×104 .

Workflow Step1 Step 1: Cell Plating HEK293-hH3R cells (5,000/well) Step2 Step 2: Compound Addition Add 3-PMP (15 min incubation) Step1->Step2 Step3 Step 3: Forskolin + Agonist Activate AC & Stimulate Gi (30 min) Step2->Step3 Step4 Step 4: Lysis & Reagents Add Eu-cAMP & ULight-antibody Step3->Step4 Step5 Step 5: TR-FRET Readout Measure 665nm/615nm ratio Step4->Step5

Step-by-step TR-FRET assay workflow for evaluating 3-PMP in hH3R-expressing cells.

References

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • TR-FRET Technology: Principle, Advantages, and Applications Sino Biological URL:[Link]

  • Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay Molecular Devices URL:[Link]

  • Study of GPCR pharmacology using the DiscoverX HitHunter cAMP HS assay on a BMG LABTECH microplate reader BMG LABTECH URL:[Link]

Sources

Validation

Structure-Activity Relationship (SAR) of 3-(Piperidin-4-ylmethoxy)pyridine Derivatives: A Comparative Guide to Reversible LSD1 Inhibitors

Executive Summary Lysine Specific Demethylase 1 (LSD1) is a critical epigenetic enzyme responsible for demethylating mono- and di-methylated histone H3 lysine 4 (H3K4me1/2). Its overexpression is a validated driver in va...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Lysine Specific Demethylase 1 (LSD1) is a critical epigenetic enzyme responsible for demethylating mono- and di-methylated histone H3 lysine 4 (H3K4me1/2). Its overexpression is a validated driver in various oncological indications, notably MLL-rearranged leukemias and solid tumors 1. While first-generation inhibitors relied on irreversible covalent binding, the 3-(piperidin-4-ylmethoxy)pyridine class has emerged as a highly potent, reversible alternative.

This guide provides an objective, data-driven comparison of the structure-activity relationships (SAR) within this chemical series, contrasting its performance against traditional irreversible alternatives, and detailing the self-validating experimental protocols required for rigorous evaluation.

Mechanistic Rationale: Reversible vs. Irreversible Epigenetic Modulation

Historically, LSD1 inhibition has been dominated by tranylcypromine (TCP) derivatives (e.g., ORY-1001), which act as irreversible, mechanism-based inactivators by forming a covalent adduct with the FAD cofactor 2. While highly potent, irreversible FAD modifiers often struggle with long-term mechanism-based toxicity and off-target monoamine oxidase (MAO-A/B) inhibition.

Conversely, 3-(piperidin-4-ylmethoxy)pyridine derivatives function as reversible, competitive inhibitors against the dimethylated H3K4 peptide substrate 3. By avoiding covalent modification, this scaffold offers a superior safety profile, rapid clearance of target engagement, and exquisite selectivity (>160-fold) over related MAO enzymes 3.

LSD1_Pathway H3K4 Methylated H3K4 (Substrate) LSD1 LSD1 Enzyme (FAD-Dependent) H3K4->LSD1 Binds Active Site Product Demethylated H3K4 (Gene Repression) LSD1->Product Catalysis Inhibitor 3-(Piperidin-4-ylmethoxy)pyridine (Reversible Inhibitor) Inhibitor->LSD1 Competitive Blockade

Fig 1. Reversible blockade of LSD1-mediated H3K4 demethylation by pyridine derivatives.

SAR Anatomy of 3-(Piperidin-4-ylmethoxy)pyridines

The optimization of this scaffold reveals strict structural requirements for potent LSD1 inhibition. As a Senior Application Scientist, understanding the causality behind these modifications is paramount for rational drug design.

The Core Scaffold: Pyridine vs. Benzene

Replacing the pyridine core with a benzene ring (Compound 41) results in a ~170-fold catastrophic loss of potency 3. Causality: The nitrogen atom in the pyridine (or pyrazine) ring acts as a critical hydrogen bond acceptor within the LSD1 catalytic cleft, stabilizing the inhibitor's conformation against the FAD cofactor 1.

The Linker & Basic Group

The basic 3-(piperidin-4-ylmethoxy) group is the primary pharmacophore mimicking the basic lysine side chain of the natural histone substrate 1.

  • Linker (-O- vs -NH-): Changing the ether (-O-) linkage to an amine (-NH-) reduces activity by ~41-fold (Compound 43) [[3]](). Causality: The oxygen atom provides optimal dihedral flexibility without introducing the heavy desolvation penalty associated with burying a secondary amine in a hydrophobic pocket.

  • Spatial Orientation (4-yl vs 3-yl): Shifting the attachment point from piperidin-4-yl to piperidin-3-yl (Compound 42) causes a ~22-fold drop in potency 3. Causality: The para-orientation (4-yl) projects the basic nitrogen perfectly into the acidic sub-pocket of LSD1, whereas the meta-orientation introduces steric clashes and suboptimal electrostatic distance.

Substituent Effects (R5 and R6)
  • R5 Position: A 4-cyanophenyl group is the optimal substituent. Replacing it with bulky amide or alkyl-containing phenyl groups significantly diminishes binding 1.

  • R6 Position: A phenyl ring is vastly superior to a pyridine ring at this position. Furthermore, adding para-substituents (e.g., -Me, -CF3, -OCF3) to the R6 phenyl ring can enhance LSD1 inhibition by up to 79-fold compared to unsubstituted variants [[1]]().

Comparative Performance Data

The following table synthesizes the quantitative SAR data, illustrating the severe penalties incurred when deviating from the optimized core structure.

Compound VariantCore StructureLinker & Basic GroupR5 SubstituentR6 SubstituentLSD1 Ki​ (nM)Fold Change vs Lead
Lead (Cmpd 17) Pyridine-O- (Piperidin-4-yl)4-Cyanophenyl4-Methylphenyl291x (Baseline)
Compound 41 Benzene-O- (Piperidin-4-yl)4-Cyanophenyl4-Methylphenyl4,900~170x Decrease
Compound 42 Pyridine-O- (Piperidin-3-yl)4-Cyanophenyl4-Methylphenyl650~22x Decrease
Compound 43 Pyridine-NH- (Piperidin-4-yl)4-Cyanophenyl4-Methylphenyl1,200~41x Decrease
Compound 8 Pyridine-O- (Piperidin-4-yl)4-Cyanophenyl4-Cyanophenyl9,100~313x Decrease

Data derived from competitive inhibition kinetics against dimethylated H3K4 peptide substrates 3.

Self-Validating Experimental Methodologies

To ensure scientific integrity, biochemical screening must employ self-validating systems. False positives are common in epigenetic screening due to pan-assay interference compounds (PAINS) or direct interference with coupled assay reagents.

Workflow Step1 1. Scaffold Synthesis (Core & Linker Optimization) Step2 2. Biochemical Assay (LSD1 Ki Determination) Step1->Step2 Step3 3. Selectivity Counter-Screen (MAO-A / MAO-B) Step2->Step3 Step4 4. Cellular Validation (H3K4me2 Western Blot) Step3->Step4

Fig 2. Self-validating experimental workflow for evaluating LSD1 inhibitor SAR.

Protocol 1: Fluorometric LSD1 Inhibition Assay (Coupled Enzyme System)

Objective: Determine the Ki​ of reversible pyridine derivatives. Causality & Validation: LSD1 catalysis generates H2​O2​ , which is detected via Horseradish Peroxidase (HRP) and Amplex Red. Because this is a coupled assay, false positives can arise from direct HRP inhibition. A self-validating protocol must include an orthogonal HRP counter-screen.

Step-by-Step:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.5, 50 mM KCl, 2 mM CHAPS).

  • Equilibration: Incubate recombinant human LSD1 with varying concentrations of the pyridine derivative (1 nM to 100 μM) for 30 minutes at room temperature. Reasoning: Reversible inhibitors require pre-incubation to reach thermodynamic equilibrium before substrate addition.

  • Reaction Initiation: Add di-methylated H3K4 peptide substrate (H3K4me2), Amplex Red, and HRP.

  • Kinetic Readout: Measure fluorescence (Ex 530 nm / Em 590 nm) continuously for 30 minutes to calculate initial velocities.

  • Validation Step (Counter-Screen): Run parallel wells containing only HRP, Amplex Red, exogenous H2​O2​ , and the inhibitor. If fluorescence drops in this well, the compound is an artifactual HRP inhibitor, not a true LSD1 inhibitor.

Protocol 2: Orthogonal Selectivity Profiling (MAO-A / MAO-B)

Objective: Ensure the compound does not inhibit off-target monoamine oxidases. Causality: MAO-A and MAO-B are structurally related FAD-dependent enzymes. Inhibiting them causes severe neurological and cardiovascular side effects. The 3-(piperidin-4-ylmethoxy)pyridine scaffold is prized specifically for its >160-fold selectivity window 3.

Step-by-Step:

  • Incubate recombinant MAO-A or MAO-B with the test compound in potassium phosphate buffer (pH 7.4).

  • Add specific fluorogenic substrates (kynuramine for MAO-A, benzylamine for MAO-B).

  • Terminate the reaction with NaOH and measure the fluorescent product (4-hydroxyquinoline) to determine the IC50​ .

  • Calculate the Selectivity Index ( IC50​ MAO / IC50​ LSD1). Compounds must exhibit an index > 100 to warrant cellular validation.

References

  • 3-(Piperidin-4-ylmethoxy)
  • 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 (ACS Direct)
  • Novel spirocyclic tranylcypromine derivatives as lysine-specific demethylase 1 (LSD1)

Sources

Comparative

Orthogonal Validation Methods for 3-(Piperidin-4-ylmethoxy)pyridine Target Engagement: A Comparative Guide

Target Audience: Researchers, Assay Biologists, and Preclinical Drug Development Professionals Content Focus: Live-Cell Target Engagement, Biophysical Validation, and Experimental Causality Executive Summary The compound...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Preclinical Drug Development Professionals Content Focus: Live-Cell Target Engagement, Biophysical Validation, and Experimental Causality

Executive Summary

The compound 3-(Piperidin-4-ylmethoxy)pyridine (CAS 933758-81-7) represents a highly versatile, basic-amine pharmacophore frequently utilized in the design of neuroactive G-protein coupled receptor (GPCR) modulators—such as Histamine H3/H4 receptor antagonists—and targeted kinase inhibitors. However, validating the target engagement (TE) of basic, lipophilic molecules is notoriously complicated by lysosomal trapping, non-specific membrane partitioning, and complex intracellular buffering.

To definitively prove that 3-(Piperidin-4-ylmethoxy)pyridine derivatives bind their intended biological target, researchers cannot rely on a single assay. This guide provides an objective comparison of the NanoBRET™ Target Engagement platform against two orthogonal alternatives: the Cellular Thermal Shift Assay (CETSA) and Surface Plasmon Resonance (SPR) . By triangulating live-cell equilibrium data, thermodynamic stabilization, and cell-free biophysical kinetics, scientists can build a highly authoritative, self-validating data package for preclinical candidates.

The Causality of Experimental Choices: Why Orthogonal Methods?

As a Senior Application Scientist, I frequently observe drug discovery programs fail in late preclinical stages due to a reliance on isolated, cell-free affinity data. The causality behind selecting orthogonal TE methods lies in bridging the gap between pure biophysics and complex cellular physiology:

  • The Live-Cell Context (NanoBRET): Cell-free assays strip away the lipid bilayer, endogenous nucleotides (ATP/GTP), and coupling proteins (e.g., G-proteins, arrestins). For a GPCR ligand like a 3-(Piperidin-4-ylmethoxy)pyridine derivative, the intracellular environment fundamentally alters the receptor's conformational landscape. NanoBRET provides real-time, quantitative measurement of drug binding inside living cells[1].

  • Thermodynamic vs. Kinetic Validation (CETSA & SPR): While [2] of the native protein (thermodynamics), it does not provide real-time association/dissociation rates. Conversely,[3] but requires the target to be artificially immobilized outside the cell.

  • Permeability and Subcellular Distribution: A compound may show picomolar affinity in SPR, but fail to penetrate the cell membrane or get sequestered in lysosomes. Live-cell NanoBRET and intact-cell CETSA inherently validate membrane permeability and actual target availability.

Product Comparison: NanoBRET vs. CETSA vs. SPR

The following table objectively compares the performance metrics of the NanoBRET TE platform against CETSA and SPR for evaluating small-molecule target engagement.

FeatureNanoBRET™ TE (The Product)CETSA (Alternative 1)SPR (Alternative 2)
Primary Readout Bioluminescence Resonance Energy Transfer (BRET)Thermal stabilization ( ΔTm​ ) via Western Blot/MSRefractive index change (Real-time mass accumulation)
Assay Environment Live, intact cells Intact cells or cell lysatesCell-free (Purified protein/Nanodiscs)
Target State Exogenous NanoLuc-fusionNative, endogenous protein Immobilized/Stabilized
Data Output Intracellular KD​ , IC50​ , Residence TimeAggregation temperature shift, OC50​ Association ( kon​ ), Dissociation ( koff​ ), KD​
Throughput High (384- or 1536-well microplates)Medium to High (CETSA-HT)Medium (Microfluidic channels)
Best Used For... High-throughput live-cell kinetic profilingLabel-free validation of endogenous target engagementHigh-resolution biophysical kinetic screening

Mandatory Visualization: Workflows & Mechanism

Comparative Assay Workflows

The logical progression of each orthogonal method highlights their distinct approaches to validating target engagement.

TE_Workflows cluster_NanoBRET NanoBRET™ TE (Live Cell) cluster_CETSA CETSA (Intact Cell) cluster_SPR SPR (Cell-Free) N1 Express NanoLuc- Target Fusion N2 Add Tracer & Test Compound N1->N2 N3 Measure BRET Signal Decay N2->N3 C1 Incubate Cells with Compound C2 Apply Thermal Gradient C1->C2 C3 Quantify Soluble Protein (WB/MS) C2->C3 S1 Immobilize Target on Sensor Chip S2 Flow Compound Over Surface S1->S2 S3 Record Real-Time Kinetics (k_on/k_off) S2->S3

Caption: Orthogonal workflows for NanoBRET, CETSA, and SPR target engagement validation.

Pharmacological Mechanism of Action

Assuming 3-(Piperidin-4-ylmethoxy)pyridine acts as an antagonist at a Gαi​ -coupled receptor (e.g., Histamine H3R), the following pathway illustrates the downstream functional consequences of successful target engagement.

GPCR_Pathway Ligand 3-(Piperidin-4-ylmethoxy)pyridine (Antagonist) Receptor GPCR (e.g., H3R) Target Ligand->Receptor Binds & Inhibits GProtein G_alpha_i Protein Receptor->GProtein Blocks Activation AdenylateCyclase Adenylate Cyclase (AC) GProtein->AdenylateCyclase Relieves Inhibition cAMP cAMP Levels (Restored) AdenylateCyclase->cAMP Synthesizes PKA Protein Kinase A (Activated) cAMP->PKA Activates

Caption: Mechanism of action for 3-(Piperidin-4-ylmethoxy)pyridine at a G_alpha_i coupled receptor.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, each protocol below includes internal controls and causality-driven steps to prevent false readouts.

Protocol 1: Live-Cell NanoBRET™ Target Engagement

This protocol [1], utilizing bioluminescence resonance energy transfer.

  • Transfection & Plating: Transfect HEK293 cells with a plasmid encoding the target GPCR fused to NanoLuc® luciferase. Plate cells in a 384-well white plate at 2×104 cells/well.

  • Tracer Equilibration: Add a cell-permeable NanoBRET fluorescent tracer at its predetermined EC50​ concentration. Causality Note: Using the EC50​ ensures the assay is highly sensitive to competitive displacement by the test compound.

  • Compound Addition: Add a 10-point concentration series of 3-(Piperidin-4-ylmethoxy)pyridine. Incubate for 2 hours at 37°C to reach kinetic equilibrium.

  • Signal Development: Add NanoBRET Nano-Glo® Substrate and an extracellular NanoLuc inhibitor. Causality Note: The extracellular inhibitor is a critical self-validating step; it quenches luminescence from dead cells or secreted protein, ensuring the BRET signal originates exclusively from the intact intracellular environment.

  • Detection: Measure dual-emission BRET (460 nm donor / 618 nm acceptor). Calculate the fractional occupancy to derive the intracellular IC50​ .

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA provides label-free validation by measuring [4].

  • Cell Treatment: Incubate live cells expressing the endogenous target with 10 µM 3-(Piperidin-4-ylmethoxy)pyridine or DMSO vehicle for 1 hour.

  • Thermal Gradient: Aliquot the cell suspension into PCR tubes. Subject the tubes to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by cooling to 4°C.

  • Lysis & Separation: Lyse the cells using three rapid freeze-thaw cycles in liquid nitrogen. Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C. Causality Note: High-speed centrifugation physically separates natively folded, soluble proteins from thermally denatured aggregates, preventing false-positive quantification.

  • Quantification: Analyze the soluble supernatant via Western blot or quantitative Mass Spectrometry (CETSA-MS).

  • Data Analysis: Plot the relative protein abundance against temperature to determine the shift in aggregation temperature ( ΔTm​ ). A positive ΔTm​ confirms direct target engagement.

Protocol 3: Surface Plasmon Resonance (SPR)

SPR is utilized to determine the [5].

  • Surface Functionalization: Dock biotinylated target GPCRs (reconstituted in lipid nanodiscs) onto a Streptavidin (SA) sensor chip. Causality Note: Utilizing nanodiscs rather than detergent micelles preserves the native lipid boundary, preventing artificial conformational artifacts during the kinetic measurement.

  • Baseline Stabilization: Flow running buffer (e.g., HEPES buffered saline with 0.05% P20) over the reference and active channels until a stable baseline is achieved.

  • Analyte Injection (Association): Inject a multi-cycle concentration series (e.g., 1 nM to 10 µM) of 3-(Piperidin-4-ylmethoxy)pyridine at a flow rate of 30 µL/min for 120 seconds.

  • Buffer Wash (Dissociation): Switch to running buffer for 300 seconds to monitor the dissociation phase ( koff​ ).

  • Data Fitting: Subtract the reference channel signal to eliminate bulk refractive index changes. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

References

  • Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay. Lab Manager. Available at:[Link]

  • CETSA Target Engagement directly in cells. Pelago Bioscience. Available at:[Link]

  • Surface plasmon resonance applied to G protein-coupled receptors. National Center for Biotechnology Information (NIH PMC). Available at:[Link]

  • Cellular thermal shift assay. Wikipedia. Available at:[Link]

  • Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS Publications. Available at:[Link]

Sources

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Retrosynthesis Analysis

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Route proposals generated from BenchChem retrosynthesis models.

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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3-(Piperidin-4-ylmethoxy)pyridine
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3-(Piperidin-4-ylmethoxy)pyridine
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